Tranylcypromine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023694, DTXSID201015773 | |
| Record name | Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-26-4, 155-09-9, 3721-28-6 | |
| Record name | (-)-Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tranylcypromine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine | |
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| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRANYLCYPROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Long-Term Effects of Tranylcypromine on Synaptic Plasticity
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Tranylcypromine (TCP), a potent, irreversible monoamine oxidase inhibitor (MAOI), has a long history in the treatment of refractory depression. While its acute effects are attributed to the elevation of synaptic monoamines, its long-term therapeutic efficacy and sustained impact on neural circuitry are governed by more complex adaptations. This guide delves into the molecular underpinnings of chronic TCP administration on synaptic plasticity, moving beyond the classical monoaminergic hypothesis. We explore its dual mechanism of action, involving not only MAO inhibition but also epigenetic modulation through the inhibition of Lysine-Specific Demethylase 1 (LSD1). This document synthesizes preclinical evidence, presents detailed experimental protocols for investigating these effects, and provides a conceptual framework for understanding how TCP fundamentally reshapes neuronal function and connectivity over time.
Introduction: Recontextualizing this compound
This compound: A Unique Pharmacological Profile
This compound ((±)-trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] By preventing the degradation of key neurotransmitters—serotonin, norepinephrine, and dopamine—it produces a rapid and sustained increase in their synaptic availability.[1] This primary mechanism has long been considered the cornerstone of its antidepressant effect. However, the weeks-long delay in clinical response suggests that the true therapeutic action of TCP, like other antidepressants, involves long-term, adaptive changes in the brain. Modern theories of depression emphasize its pathophysiology as a disorder of neuronal plasticity and circuit imbalance, making the investigation of these adaptive changes paramount.[2]
Synaptic Plasticity: The Brain's Adaptive Substrate
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning, memory, and behavioral adaptation. The two most extensively studied forms are:
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response to neurotransmitter release.
-
Long-Term Depression (LTD): A persistent weakening of synaptic efficacy following low-frequency stimulation.
These processes are driven by a cascade of molecular events, including the activation of NMDA and AMPA receptors, calcium influx, and the engagement of downstream signaling pathways that ultimately alter gene expression and protein synthesis, leading to structural and functional changes at the synapse. Chronic antidepressant treatments are increasingly understood to exert their effects by tapping into these core plasticity mechanisms.[3]
The Dual Molecular Mechanism of this compound
The long-term effects of TCP on synaptic architecture are best understood through its dual inhibitory actions on two structurally similar, FAD-dependent enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Canonical Pathway: Irreversible MAO Inhibition
TCP covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-A and MAO-B, leading to their irreversible inactivation.[1] The brain must synthesize new enzyme to restore function, a process taking several weeks.[1] While the immediate effect is elevated monoamine levels, the long-term consequences include:
-
Activation of Second Messenger Cascades: Sustained G-protein coupled receptor (GPCR) stimulation by monoamines activates pathways involving cAMP and protein kinase A (PKA).
-
Phosphorylation of CREB: The cAMP response element-binding protein (CREB) is a key transcription factor. Its phosphorylation (p-CREB) is a critical step in initiating gene expression programs associated with neuroplasticity.
-
Upregulation of Neurotrophic Factors: A primary target of CREB is Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity, neuronal survival, and neurogenesis.[4][5] Chronic TCP administration has been shown to significantly increase BDNF expression in the frontal cortex and hippocampus.[4][6][7]
Novel Pathway: Epigenetic Modulation via LSD1 Inhibition
A pivotal discovery revealed that TCP also inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A).[][9] LSD1 is a histone demethylase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional silencing or poising. The inhibition of LSD1 by TCP is a direct epigenetic mechanism that can induce lasting changes in gene expression.[10]
-
Mechanism of Inhibition: Similar to its action on MAO, TCP forms a covalent adduct with the FAD cofactor of LSD1, inactivating the enzyme.[]
-
Transcriptional De-repression: By inhibiting LSD1, TCP prevents the removal of H3K4 methylation marks at the promoters of specific genes. This can lead to a more open chromatin state and the de-repression of genes that are crucial for synaptic function and growth, including neurotrophic factors and synaptic structural proteins.[11]
This dual mechanism provides a powerful explanation for how TCP can induce profound and lasting changes in neural circuits. It not only boosts neurotransmitter levels but also rewires the epigenetic landscape to favor a state of enhanced plasticity.
Caption: Dual mechanism of this compound (TCP) action.
Preclinical Evidence of Long-Term Plasticity Changes
Long-term administration of TCP in animal models has yielded significant insights into its effects on molecular markers of neuroplasticity.
Upregulation of BDNF and its Signaling Pathway
The most consistent finding is the upregulation of BDNF. Chronic TCP treatment robustly increases BDNF mRNA and protein levels in brain regions critical for mood and cognition.
| Study Finding | Brain Region | Treatment Duration | Species | Key Result | Reference |
| Increased BDNF protein | Frontal Cortex | 14 days | Rat | Significant increase vs. vehicle | [4],[5] |
| Increased BDNF mRNA | Hippocampus | 21 days | Rat | Significant increase vs. control | [7] |
| Increased trkB mRNA | Hippocampus | 21 days | Rat | Significant increase vs. control | [7] |
| Increased BDNF mRNA | Frontal Cortex | 21 days | Rat | Significant increase vs. control | [6] |
Table 1: Summary of studies demonstrating the effect of chronic this compound on BDNF expression.
This sustained increase in BDNF is critical, as it is known to enhance synaptic transmission, promote the growth of dendritic spines, and facilitate neurogenesis, providing a direct link between TCP treatment and the structural remodeling of neural circuits.[3][12]
Modulation of the Endocannabinoid System
Beyond monoamines, chronic TCP impacts other neuromodulatory systems. A 3-week administration in rats was found to:
-
Increase CB1 receptor density in the prefrontal cortex and hippocampus.
-
Decrease levels of the endocannabinoid anandamide in the same regions.[13]
The endocannabinoid system is a critical regulator of synaptic plasticity, often acting as a retrograde messenger to suppress neurotransmitter release. TCP-induced alterations in this system suggest a complex, network-wide adaptation that could contribute to its therapeutic effects.
Epigenetic Reprogramming and Memory
The inhibition of LSD1 by TCP provides a direct mechanism for its long-term effects. Studies using specific LSD1 inhibitors have demonstrated that this enzymatic activity is crucial for memory consolidation. Pharmacological inhibition of LSD1 in mice was shown to block the formation of long-term memory without affecting short-term memory, highlighting the importance of histone methylation dynamics in establishing lasting neural representations.[14][15] This suggests that part of TCP's long-term cognitive and mood effects may be mediated by its epigenetic actions.
Key Experimental Protocols
To validate and further explore the mechanisms discussed, rigorous and well-controlled experimental designs are essential. The following protocols provide a framework for assessing TCP's impact on key molecular markers of plasticity.
Protocol: Western Blot for BDNF and p-CREB/CREB Ratio
This protocol quantifies changes in protein expression in brain tissue from chronically treated animals. The ratio of phosphorylated CREB to total CREB is a key indicator of transcriptional activation.
Methodology:
-
Animal Treatment: Administer TCP (e.g., 10 mg/kg, i.p.) or vehicle to rodents daily for 21 days.
-
Tissue Harvesting: 24 hours after the final dose, euthanize animals and rapidly dissect the hippocampus and prefrontal cortex on ice. Flash-freeze samples in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% (for BDNF) or 10% (for CREB) SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-BDNF, rabbit anti-p-CREB, rabbit anti-CREB).
-
Wash membrane 3x with TBST.
-
Incubate for 1 hour with HRP-conjugated secondary antibody.
-
Wash membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density using software like ImageJ. Normalize BDNF and p-CREB to a loading control (e.g., GAPDH or β-actin) and normalize p-CREB to total CREB.
-
Self-Validation and Controls:
-
Vehicle Control Group: Essential for establishing a baseline.
-
Loading Control: Ensures equal protein loading across lanes.
-
Positive Control: Use recombinant protein or a known positive tissue lysate to validate antibody function.
-
Stripping and Re-probing: To measure p-CREB and total CREB on the same membrane, ensuring an accurate ratio.
Caption: A standardized workflow for Western Blot analysis.
Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol directly assesses the epigenetic impact of TCP by measuring H3K4 methylation at the promoter of a target gene, such as Bdnf.
Methodology:
-
Animal Treatment and Tissue Preparation: Treat animals as described above. Rapidly dissect brain tissue and immediately cross-link chromatin by mincing tissue in 1% formaldehyde/PBS for 15 minutes. Quench with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-800 bp.
-
-
Immunoprecipitation (IP):
-
Pre-clear chromatin with Protein A/G magnetic beads.
-
Incubate overnight at 4°C with an antibody specific for H3K4me2 or a non-specific IgG (as a negative control).
-
Add magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute chromatin from the beads.
-
Reverse cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a column-based kit.
-
Quantitative PCR (qPCR):
-
Use primers designed to amplify a specific promoter region of the Bdnf gene.
-
Perform qPCR on the IP'd DNA and an "input" control (a sample of sheared chromatin saved before the IP step).
-
Calculate enrichment as a percentage of the input DNA.
-
Self-Validation and Controls:
-
IgG Control: A parallel IP with a non-specific IgG antibody is critical to determine the background signal.
-
Input DNA: Normalizing the amount of precipitated DNA to the total amount of input chromatin corrects for variations in shearing and IP efficiency.
-
Positive/Negative Locus Controls: Use qPCR primers for the promoter of a known actively transcribed gene (positive control) and a heterochromatic region (negative control) to validate the IP procedure.
Discussion and Future Directions
The evidence strongly indicates that the long-term effects of this compound on synaptic plasticity are driven by a convergence of sustained monoaminergic signaling and direct epigenetic reprogramming. This dual mechanism provides a compelling model for how an acute pharmacological intervention can lead to stable, lasting changes in brain function.
Synthesis of Findings:
-
TCP is not merely a monoamine-boosting agent; it is an epigenetic drug. Its ability to inhibit LSD1 allows it to directly influence the gene expression programs that underlie synaptic strengthening and structural remodeling.
-
The consistent upregulation of BDNF appears to be a central node in TCP's mechanism of action, linking both the MAO and LSD1 pathways to the downstream machinery of plasticity.
Knowledge Gaps and Future Research:
-
Direct Electrophysiological Evidence: While molecular evidence is strong, there is a need for studies that directly measure the effects of chronic TCP administration on LTP and LTD in hippocampal and cortical circuits.
-
Cell-Type Specificity: The epigenetic and transcriptomic changes induced by TCP likely vary between different neuronal populations (e.g., excitatory vs. inhibitory neurons). Single-cell sequencing (scRNA-seq, scATAC-seq) in TCP-treated animals could resolve this.
-
Translational Relevance: Further research is needed to determine if the epigenetic effects of TCP can be leveraged to develop more targeted LSD1 inhibitors for mood disorders, potentially avoiding the side effects associated with non-selective MAO inhibition.
References
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Hill, M. N., et al. (2008). Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabeinoid Receptor Binding and Endocannabinoid Contents. Journal of psychopharmacology, 23(7), 834-41. [Link]
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Gillman, P. K. (2022). This compound (Parnate). PsychoTropical Research. [Link]
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Reed, A. L., et al. (2012). The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat. Pharmacology, biochemistry, and behavior, 100(3), 498–505. [Link]
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Mai, H., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Frontiers in Aging Neuroscience, 14, 1002986. [Link]
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Malberg, J. E., et al. (2000). Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus. The Journal of neuroscience, 20(24), 9104–9110. [Link]
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Patsnap. (2024). What is the mechanism of this compound Sulfate?. Patsnap Synapse. [Link]
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Al-Hanchi, Z., et al. (2023). Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. Antioxidants, 12(10), 1900. [Link]
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Reed, A. L., et al. (2012). The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat. ResearchGate. [Link]
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Sowa-Kucma, M., et al. (2004). Zinc treatment induces cortical brain-derived neurotrophic factor gene expression. Journal of neural transmission, 111(12), 1533-43. [Link]
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Wang, J., et al. (2020). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior. Frontiers in Psychiatry, 11, 560993. [Link]
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Covington, H. E., et al. (2015). Epigenetic Mechanisms in Mood Disorders: Targeting Neuroplasticity. Cold Spring Harbor perspectives in medicine, 5(11), a020359. [Link]
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Wang, J., et al. (2020). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior. Frontiers in Psychiatry, 11. [Link]
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Russo-Neustadt, A. A., et al. (2006). Nitric oxide synthesis is required for exercise-induced increases in hippocampal BDNF and phosphatidylinositol 3' kinase expression. Brain research, 1069(1), 175–184. [Link]
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Gądek-Michalska, A., et al. (2013). Insights into the mechanisms of action of the MAO inhibitors phenelzine and this compound: a review. Apmis, 121(9), 785-95. [Link]
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Duric, V., et al. (2012). Beyond the monoaminergic hypothesis: neuroplasticity and epigenetic changes in a transgenic mouse model of depression. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 367(1601), 2488–2497. [Link]
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Ma, H., et al. (2011). Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. ACS chemical neuroscience, 2(11), 646–654. [Link]
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Nibuya, M., et al. (1995). Regulation of BDNF and trkB mRNA in rat brain by chronic electroconvulsive seizure and antidepressant drug treatments. The Journal of neuroscience, 15(11), 7539–7547. [Link]
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Fiedorowicz, J. G., & Swartz, K. L. (2013). Monoamine Oxidase Inhibitors Revisited: What You Should Know. The Primary Care Companion for CNS Disorders, 15(1). [Link]
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Wolanin, M., et al. (2021). Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD). Journal of clinical medicine, 10(15), 3386. [Link]
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Ma, H., et al. (2011). Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. ACS chemical neuroscience, 2(11), 646-54. [Link]
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Tsankova, N. M., et al. (2010). Epigenetic Regulation in Psychiatric Disorders. Focus, 8(3), 337-349. [Link]
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exploring the off-target effects of tranylcypromine in proteomic studies
Executive Summary
Tranylcypromine (TCP) is a non-selective monoamine oxidase inhibitor (MAOI) that has seen a renaissance in oncology as a scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1][2] However, its utility as a chemical probe is compromised by its "promiscuous" nature. TCP is a mechanism-based inactivator that forms covalent adducts with FAD-dependent enzymes, but it also exhibits non-covalent interactions with unrelated targets (e.g., CYPs, receptors).
This guide provides a rigorous technical framework for mapping the off-target landscape of TCP using two complementary chemoproteomic strategies: Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) . We move beyond simple IC50 lists to describe the experimental causality, workflow architecture, and data validation required to distinguish bona fide targets from proteomic noise.
The Pharmacological Context: Mechanism of Action
To design a valid proteomic experiment, one must understand the "warhead." TCP is a cyclopropylamine derivative. It functions as a suicide substrate (mechanism-based inhibitor).
The Covalent Mechanism
Upon entering the active site of FAD-dependent amine oxidases (MAO-A, MAO-B, LSD1, LSD2), TCP is oxidized by the flavin cofactor. This oxidation opens the cyclopropyl ring, generating a highly reactive radical intermediate that forms a covalent N5-adduct with the FAD cofactor.
-
Implication for Proteomics: Because the inhibition is covalent and irreversible, TCP is an ideal candidate for ABPP using alkyne-functionalized analogs. The probe remains attached to the target during denaturing wash steps.
Visualization: TCP Mechanism of Inactivation
Figure 1: The suicide inhibition mechanism of TCP. The cyclopropyl ring opening is the critical step allowing covalent capture of the FAD cofactor.
Strategy A: Activity-Based Protein Profiling (ABPP)[3][4][5]
ABPP is the gold standard for identifying targets of covalent inhibitors. For TCP, this requires the synthesis of a "click-chemistry" compatible probe (TCP-alkyne).
The Probe Design
-
Warhead: this compound core (retains affinity).
-
Linker: Minimal alkyl chain (to avoid steric clashes).
-
Handle: Terminal alkyne (bio-orthogonal).
Experimental Protocol: Competitive ABPP
Objective: Distinguish specific targets from non-specific background binding.
Reagents:
-
TCP-Alkyne Probe (10 µM final).
-
Free TCP (Competitor, 100-500 µM final).
-
Click Reagents: Biotin-Azide, CuSO4, TCEP, TBTA ligand.
Step-by-Step Workflow:
-
Lysate Preparation: Generate proteomes from relevant cell lines (e.g., AML cells for LSD1 studies). Buffer: PBS, pH 7.4. Avoid DTT/strong reducing agents initially as they interfere with click chemistry.
-
Competition (The Control): Split lysate into two aliquots.
-
Sample A: Treat with DMSO (Vehicle).
-
Sample B: Treat with excess Free TCP (20x concentration of probe) for 30 min at RT.
-
-
Probe Labeling: Add TCP-Alkyne to both samples. Incubate 1 hour at 37°C.
-
Click Reaction (CuAAC): Add "Click Mix" (Biotin-Azide, CuSO4, TCEP, TBTA). React 1 hour at RT.
-
Enrichment: Precipitate proteins (MeOH/Chloroform) to remove excess reagents. Resuspend and incubate with Streptavidin-agarose beads.
-
On-Bead Digestion: Wash beads stringently (1% SDS, Urea). Reduce/Alkylate. Digest with Trypsin.
-
LC-MS/MS: Analyze peptides.
Data Interpretation: A true off-target will show high intensity in Sample A and significantly reduced intensity in Sample B (competed out).
Workflow Visualization
Figure 2: Competitive ABPP workflow. The competition step is crucial for validating target specificity.
Strategy B: Thermal Proteome Profiling (TPP)
ABPP is limited to targets that form covalent bonds or withstand wash steps. TCP also binds non-covalently to other targets (e.g., receptors, CYPs). TPP (or CETSA) detects these interactions by measuring shifts in thermal stability.[3][4][5]
The Principle
Ligand binding usually stabilizes a protein, shifting its melting temperature (
Experimental Protocol: TPP-TR (Temperature Range)
-
Treatment: Incubate live cells or lysate with TCP (e.g., 20 µM) or DMSO for 1 hour.
-
Aliquot & Heat: Split samples into 10 aliquots. Heat each to a different temperature in a PCR cycler (37, 40, 43... 67°C) for 3 minutes.
-
Lysis & Clarification: Lyse cells (mild detergent). Centrifuge at high speed (100,000 x g) to pellet precipitated (unstable) proteins. Collect supernatant (soluble fraction).
-
TMT Labeling: Digest supernatants. Label peptides with Isobaric Mass Tags (TMT-10plex or TMTpro).
-
Example: DMSO 37°C = TMT-126, TCP 37°C = TMT-127N, etc.
-
-
LC-MS/MS: Combine samples and analyze.
Data Interpretation: Plot the "melting curve" (abundance vs. temperature). A "hit" is a protein where the TCP curve is significantly shifted to the right (stabilized) compared to DMSO.
Comparative Analysis: Choosing the Right Tool
As a scientist, you must select the method based on the specific question.
| Feature | ABPP (Click-Probe) | TPP (Thermal Shift) |
| Primary Detection | Covalent binders (Suicide inhibition) | Covalent & Non-covalent binders |
| TCP Specificity | High (Requires active site processing) | Broad (Detects all binding events) |
| Bias | Biased by probe structure (linker effects) | Unbiased (Uses unmodified drug) |
| False Positives | Non-specific background (sticky proteins) | Protein complexes (indirect stabilization) |
| Key Targets Detected | MAO-A, MAO-B, LSD1, LSD2 | MAOs, LSD1, CYP450s , Transporters |
Critical Technical Insights (The "Gotchas")
Lysosomal Trapping
TCP is a weak base (pKa ~8.2). In live-cell experiments, it can accumulate in acidic lysosomes via proton trapping.
-
Impact: This creates high local concentrations, leading to non-specific labeling of lysosomal proteins in ABPP experiments.
-
Mitigation: Perform experiments in lysates (pH controlled) rather than live cells if lysosomal trapping obscures data, or use a lysosomotropic competitor (e.g., Chloroquine) as a control.
The FAD Dependency
TCP requires FAD oxidation to bind covalently.
-
Impact: If your lysate is old or FAD-depleted, ABPP signal for LSD1/MAOs will be weak.
-
Optimization: Supplement lysis buffer with 10-50 µM FAD to ensure maximal enzyme activity and probe capturing.
References
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of this compound derivatives as inhibitors of histone demethylases LSD1 and LSD2.[1][2][6] Journal of the American Chemical Society. [Link][1][6]
-
Li, F., et al. (2020). this compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Nature Communications / PMC. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]
-
Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes. Drug Metabolism and Disposition. [Link]
-
Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry. [Link]
Sources
- 1. This compound-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pure Diastereomers of a this compound-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 4. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical, structural, and biological evaluation of this compound derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacodynamics of Tranylcypromine’s Irreversible MAO Inhibition
Executive Summary
Tranylcypromine (TCP) represents a prototypical class of mechanism-based "suicide" inhibitors. Unlike reversible inhibitors that rely on equilibrium binding, TCP’s efficacy is driven by a catalytic processing event that covalently modifies the flavin adenine dinucleotide (FAD) cofactor within Monoamine Oxidase (MAO). This guide deconstructs the pharmacodynamics (PD) of this irreversible inhibition, moving beyond basic IC50 values to focus on the kinetic constants (
Molecular Mechanism of Irreversibility
The "irreversibility" of this compound is not an intrinsic property of the molecule in isolation but a result of its catalytic processing by the target enzyme. This is a critical distinction for drug design: the inhibitor must be a substrate first to become an inhibitor.
The Suicide Inhibition Pathway
TCP binds to the active site of MAO-A or MAO-B. The enzyme attempts to oxidize the amine, initiating a Single Electron Transfer (SET) mechanism.
-
Radical Formation: The flavin cofactor accepts an electron from the nitrogen lone pair of TCP, generating an amine radical cation.
-
Ring Opening: The cyclopropyl ring, under strain, undergoes homolytic cleavage. This is the "suicide" step—the generated carbon radical is highly reactive.
-
Adduct Formation: The carbon radical attacks the N(5) position of the reduced flavin radical, forming a stable covalent adduct.
-
Enzyme Death: The FAD cofactor is now permanently alkylated and cannot participate in redox cycling. The enzyme is catalytically dead.
Visualization of the Mechanism
Figure 1: Mechanism-based inactivation pathway of MAO by this compound. The critical step is the transition from the reversible complex to the radical intermediate.
Kinetic Profiling: vs. IC50[1]
For irreversible inhibitors, IC50 is a time-dependent variable and therefore a flawed metric for potency ranking. A potent covalent inhibitor might show a weak IC50 at 10 minutes but a nanomolar IC50 at 60 minutes. The gold standard metrics are:
- (µM): The affinity of the initial reversible binding step.
- (min⁻¹): The maximum rate of inactivation at infinite inhibitor concentration.
- (M⁻¹s⁻¹): The second-order rate constant, representing the efficiency of inactivation.
Comparative Kinetic Data
The table below synthesizes kinetic data differentiating TCP's effect on MAO isoforms. Note that while TCP is often termed "non-selective," kinetic nuances exist.
| Parameter | MAO-A (Human) | MAO-B (Human) | Interpretation |
| Mechanism | Irreversible (Suicide) | Irreversible (Suicide) | Both isoforms process the cyclopropyl ring. |
| ~100 - 250 µM | ~80 - 150 µM | Initial binding is weak for both; selectivity is low. | |
| 0.1 - 0.2 min⁻¹ | 0.2 - 0.4 min⁻¹ | MAO-B processes the "suicide" step slightly faster. | |
| Partition Ratio | Low (< 5) | Low (< 5) | Highly efficient; few turnover events before inactivation. |
| Recovery Time | ~3-5 days (Gut) | ~10-14 days (Brain) | Dependent on protein synthesis rates, not drug clearance. |
Data synthesized from Binda et al. (2011) and fluid kinetic literature.
Experimental Protocol: Determination of and
This protocol utilizes a discontinuous (two-step) assay , which is superior to continuous assays for fast-acting suicide inhibitors as it decouples the inactivation step from the substrate turnover measurement.
Protocol Design Principles (Self-Validating)
-
Control 1 (No Inhibitor): Corrects for natural enzyme thermal instability over the incubation period.
-
Control 2 (Substrate Background): Ensures signal is enzyme-dependent.
-
Dilution Step: A large dilution (>50-fold) is used between the incubation and measurement phases to ensure that any remaining free inhibitor is below its reversible
, ensuring we only measure irreversible inactivation.
Step-by-Step Workflow
Reagents:
-
Enzyme: Recombinant Human MAO-A or MAO-B (membrane-bound or purified).
-
Substrate: Kynuramine (fluorometric) or 14C-Tyramine (radiometric).
-
Inhibitor: this compound HCl dissolved in buffer.
Procedure:
-
Pre-Incubation (Inactivation Phase):
-
Prepare 5-7 concentrations of TCP (e.g., 0.1 µM to 100 µM).
-
Incubate Enzyme + TCP in buffer (pH 7.4) at 37°C.[1]
-
At specific time points (
= 0, 5, 10, 20, 30, 60 min), remove an aliquot.
-
-
Dilution & Measurement (Activity Phase):
-
Immediately dilute the aliquot 50-fold into a reaction mixture containing saturating substrate (e.g., 2x
of Kynuramine). -
Measure the initial velocity (
) of product formation (4-hydroxyquinoline) via fluorescence (Ex 310nm / Em 400nm).
-
-
Data Analysis (The Kitz-Wilson Plot):
-
Step A: Plot
vs. Time for each [I]. The slope of each line is . -
Step B: Plot
vs. .-
y-intercept:
-
x-intercept:
-
-
Assay Workflow Diagram
Figure 2: Discontinuous assay workflow for determining kinetic parameters of irreversible inhibition.
Pharmacodynamic Consequences & Recovery[3][4][5]
The clinical duration of action for TCP is dissociated from its plasma half-life (
The "Cheese Effect" Mechanism
The most critical safety PD parameter is the inhibition of intestinal MAO-A.
-
Normal Physiology: Intestinal MAO-A degrades dietary tyramine.
-
TCP Effect: Irreversible blockade allows tyramine to enter circulation
uptake into sympathetic nerve terminals displacement of norepinephrine hypertensive crisis. -
Recovery: Gut epithelium turns over faster than neuronal tissue. MAO-A activity in the gut may recover within 3-5 days, whereas brain MAO inhibition persists for weeks.
Off-Target Considerations: LSD1 (KDM1A)
Researchers must note that TCP is also a weak, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a homolog of MAO.
-
Relevance: High doses of TCP are used in oncology trials to target LSD1.
-
Mechanism: Similar FAD-adduct formation.
-
Differentiation: LSD1 inhibition typically requires higher concentrations or specific structural analogs (e.g., 4-substituted TCP derivatives) compared to MAO inhibition.
References
-
Structural Basis of MAO Inhibition
- Binda, C., et al. (2011). "Structural and mechanistic studies of monoamine oxidase inhibitors." Current Topics in Medicinal Chemistry.
-
Kinetic Analysis Methodology
- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.
-
This compound Pharmacodynamics
-
LSD1 Inhibition by TCP
- Lee, M. G., et al. (2006). "An essential role for CoREST in nucleosomal histone 3 lysine 4 demethylation.
Sources
Tranylcypromine in Oncology: Mechanisms of LSD1 Inhibition, Cellular Proliferation, and Apoptosis
Executive Summary
Tranylcypromine (TCP) , historically utilized as a non-selective monoamine oxidase inhibitor (MAOI) for depression, has emerged as a foundational scaffold in oncology due to its ability to irreversibly inhibit Lysine-specific demethylase 1 (LSD1/KDM1A) .[1] LSD1 is an epigenetic eraser frequently overexpressed in acute myeloid leukemia (AML), breast cancer, and prostate cancer, where it represses tumor suppressor genes by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2).
This technical guide dissects the mechanistic impact of TCP on cellular proliferation and apoptosis. Unlike modern, highly selective LSD1 inhibitors, TCP requires high micromolar concentrations to achieve effective LSD1 blockade in vitro, necessitating rigorous experimental design to distinguish on-target epigenetic effects from off-target MAO inhibition. This document provides validated workflows for assessing TCP efficacy, emphasizing the necessity of verifying target engagement (H3K4me2 accumulation) alongside phenotypic readouts.
Part 1: Mechanistic Foundation
The Epigenetic Switch: From Repression to Re-expression
LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to oxidize the amine of methylated lysine, removing methyl groups.[2][3] TCP acts as a mechanism-based suicide inhibitor . It forms a covalent adduct with the FAD cofactor within the LSD1 catalytic pocket, permanently disabling the enzyme.
The Cascade:
-
Inhibition: TCP binds FAD-LSD1.
-
Chromatin Remodeling: H3K4me1 and H3K4me2 (activating marks) accumulate at promoter regions of tumor suppressor genes (e.g., p21, CDKN1A).
-
Phenotypic Shift: Re-expression of these genes triggers G0/G1 cell cycle arrest and activates the intrinsic apoptotic pathway.
Visualization: The LSD1 Inhibition Pathway
The following diagram illustrates the molecular sequence of events initiated by TCP treatment.
Figure 1: Molecular mechanism of TCP-induced LSD1 inhibition leading to transcriptional reactivation and cell death.
Part 2: Impact on Cellular Proliferation and Apoptosis
Inhibition of Proliferation (Cell Cycle Arrest)
TCP treatment typically forces cancer cells to exit the cell cycle and enter a quiescent state.
-
Mechanism: Accumulation of H3K4me2 at the promoter of CDKN1A leads to upregulation of p21 (WAF1/CIP1) .
-
Observation: Flow cytometry analysis (Propidium Iodide staining) reveals a significant increase in the G0/G1 fraction and a depletion of the S-phase fraction.
-
Dose-Dependency: In cell lines like AML (e.g., THP-1) or Breast Cancer (MDA-MB-231), this effect is dose-dependent but often requires concentrations >100 µM for TCP alone, whereas derivatives (e.g., ORY-1001) work in the nanomolar range.
Induction of Apoptosis (Programmed Cell Death)
TCP triggers the intrinsic (mitochondrial) apoptotic pathway .
-
Bcl-2 Family Modulation: LSD1 inhibition disrupts the balance of pro- and anti-apoptotic proteins. There is a marked downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).
-
Caspase Activation: The Bax/Bcl-2 imbalance leads to cytochrome c release, cleavage of Caspase-9, and subsequently Caspase-3/7, resulting in PARP cleavage and DNA fragmentation.
Quantitative Data: TCP Potency Across Cancer Cell Lines
Note: TCP is a "first-generation" inhibitor. Its IC50 values are significantly higher than optimized derivatives. High concentrations (>1 mM) in some lines suggest off-target toxicity rather than specific LSD1 inhibition.
| Cancer Type | Cell Line | IC50 (Proliferation) | Key Phenotype Observed | Reference |
| AML | THP-1 | ~100 - 300 µM | Differentiation, G1 Arrest | [1, 2] |
| Breast | MDA-MB-231 | ~200 - 500 µM | Reduced migration, Apoptosis | [3] |
| Prostate | LNCaP | > 1 mM | Weak single-agent efficacy | [4] |
| Glioblastoma | U251 | ~400 µM | Sensitization to Temozolomide | [5] |
| Liver | HepG2 | > 3 mM | Minimal effect as single agent | [6] |
Part 3: Experimental Workflows (Protocols)
Protocol 1: Self-Validating Treatment & Target Engagement
Objective: Treat cells with TCP and confirm specific LSD1 inhibition before assessing viability. Rationale: Since TCP is a weak LSD1 inhibitor, you must prove that the chosen dose actually increases H3K4me2 levels. If H3K4me2 does not rise, any observed toxicity is likely off-target (e.g., MAO inhibition or general cytotoxicity).
Workflow Diagram:
Figure 2: Integrated workflow ensuring mechanistic validation (Western Blot) accompanies phenotypic data.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., THP-1) at
cells/mL in 6-well plates. -
Critical: Allow 24h recovery to ensure cells are in log-phase growth.
-
-
TCP Preparation & Treatment:
-
Dissolve TCP hydrochloride in water or PBS (avoid DMSO if possible, or keep <0.1%). Prepare fresh.
-
Treat with escalating doses: 0 (Vehicle), 100, 500, 1000 µM.
-
Incubate for 48 hours . Note: Epigenetic changes take time to manifest as phenotypic changes.
-
-
Validation (Western Blot for H3K4me2):
-
Lysis: Use an Acid Extraction protocol for histones (standard RIPA is often insufficient for chromatin-bound histones).
-
Primary Antibodies: Anti-H3K4me2 (1:1000) and Anti-Total H3 (1:2000) as loading control.
-
Success Criterion: A clear dose-dependent increase in the H3K4me2 band intensity relative to Total H3.
-
Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.
-
Harvesting:
-
Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine in one tube.
-
Why? Excluding floating cells underestimates apoptosis rates.
-
-
Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in
of 1X Annexin Binding Buffer. -
Add
FITC-Annexin V and Propidium Iodide (PI). -
Incubate 15 min at RT in the dark.
-
-
Acquisition:
-
Add
Binding Buffer. Analyze on flow cytometer within 1 hour. -
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis / Debris.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
-
References
-
Lynch, J. T., et al. (2012). "Inhibition of Lysine-Specific Demethylase 1 by the Antidepressant this compound Limits the Growth of Acute Myeloid Leukemia Cells." Cancer Research.[4] Link
-
Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link
-
Lim, S., et al. (2010). "Lysine-specific demethylase 1 (LSD1) is highly expressed in ER-negative breast cancers and a biomarker predicting aggressive biology." Carcinogenesis. Link
-
Kaufman-Szymzenberg, R., et al. (2013). "Effects of the monoamine oxidase inhibitors pargyline and this compound on cellular proliferation in human prostate cancer cells."[5][6] Oncology Reports. Link
-
Singh, M. M., et al. (2011). "Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors." Neuro-Oncology. Link
-
Chen, D., et al. (2023).[7] "Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy."[7][8][9] ChemMedChem. Link
Sources
- 1. This compound-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the monoamine oxidase inhibitors pargyline and this compound on cellular proliferation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Tranylcypromine-Induced Neurotransmitter Dynamics
Abstract
This document provides a comprehensive, field-proven guide for utilizing in vivo microdialysis to study the neurochemical effects of tranylcypromine (TCP) in preclinical rodent models. This compound is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor, which elevates extracellular levels of key monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely-moving animals, providing critical insight into the pharmacodynamic effects of TCP.[4][5] This guide offers detailed, step-by-step protocols covering stereotaxic surgery, microdialysis probe implantation, sample collection, and subsequent neurochemical analysis via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Principle of the Method & Experimental Rationale
In vivo microdialysis is a sampling technique that involves implanting a small, semi-permeable probe into a discrete brain region.[6] This probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[4] Small molecules present in the extracellular fluid, such as neurotransmitters, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, termed the dialysate.[7] These samples can then be analyzed to measure neurotransmitter concentrations.
Causality: The primary mechanism of this compound is the irreversible inhibition of both MAO-A and MAO-B enzymes.[1] These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting them, TCP causes a significant accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft and extracellular space.[1][2] Microdialysis is the chosen method because it directly measures these dynamic changes in the extracellular environment of a specific brain region over time, providing a real-time assessment of TCP's pharmacodynamic profile.[8]
Experimental Workflow Overview
The overall process involves several distinct stages, each critical for the success of the experiment. The workflow is designed to ensure animal welfare, surgical precision, and data integrity.
Caption: High-level experimental workflow for a this compound microdialysis study.
Detailed Protocols
PART 1: Stereotaxic Surgery and Animal Preparation
This protocol details the surgical implantation of a guide cannula, which allows for the precise and repeatable insertion of the microdialysis probe on the day of the experiment.
Rationale: Implanting a guide cannula minimizes tissue damage and inflammation associated with repeated probe insertions and allows the animal to fully recover from surgery before the experiment begins. A recovery period of 5-7 days is standard to ensure the blood-brain barrier is restored and surgical inflammation has subsided.[9]
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the rat (e.g., adult male Sprague-Dawley, 250-300g) using isoflurane (2-3% in oxygen) or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth via a toe-pinch reflex. Apply ophthalmic ointment to prevent corneal drying.[10]
-
Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level by adjusting the incisor bar until the heights of bregma and lambda are equal.[11][12]
-
Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.[10]
-
Coordinate Identification: Using a sterile surgical marker or a fine drill bit, identify the coordinates for the target brain region relative to bregma.[6] The medial prefrontal cortex (mPFC) is a common target for studying antidepressant action.
-
Craniotomy: Drill a small burr hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the sterile guide cannula (e.g., CMA 12) to the predetermined ventral coordinate.[13]
-
Fixation: Secure the guide cannula to the skull using 2-3 small stainless-steel anchor screws and dental acrylic.[13]
-
Closure and Post-Op Care: Insert a dummy cannula (stylet) into the guide to keep it patent. Suture the scalp incision around the dental acrylic cap. Administer post-operative analgesics (e.g., meloxicam) and allow the animal to recover in a clean, warm cage. Monitor the animal daily for at least 5-7 days before the microdialysis experiment.
| Target Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Source |
| Medial Prefrontal Cortex (mPFC) | +3.2 mm | ±0.8 mm | -2.0 mm (guide tip) | [13] |
| Nucleus Accumbens Shell (NAc) | +1.7 mm | ±0.8 mm | -6.0 mm (guide tip) | [14] |
| Striatum (CPu) | +1.0 mm | ±2.5 mm | -3.0 mm (guide tip) | [12] |
| Coordinates are relative to bregma and may require pilot studies for optimization based on animal strain, age, and weight.[6][15] |
PART 2: The Microdialysis Experiment
Rationale: This phase involves sampling the extracellular fluid to establish a stable baseline of neurotransmitter levels before introducing the drug. This baseline is the critical control against which all post-drug changes are measured.
Step-by-Step Protocol:
-
System Preparation: Prepare fresh, sterile aCSF and ensure it is filtered (0.22 µm) and degassed.[16] Flush the microdialysis pump, tubing, and probe to remove any air bubbles.[10]
-
Probe Insertion: Gently restrain the awake animal and remove the dummy cannula. Slowly insert the microdialysis probe (e.g., CMA 12 with a 2-4 mm membrane) through the guide so that the active membrane extends into the target brain region.[10][14]
-
Animal Connection: Place the animal in a microdialysis bowl or cage connected to a liquid swivel and balance arm to allow free movement.[6] Connect the probe's inlet and outlet tubing.
-
Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (typically 1.0 - 2.0 µL/min).[4] Allow the system to equilibrate for at least 60-120 minutes. This period allows the tissue to recover from the minor trauma of probe insertion.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent monoamine degradation.[9] Collect at least three consecutive baseline samples that show stable neurotransmitter levels (e.g., <15% variation).
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle.[17] Note the exact time of injection.
-
Post-Drug Collection: Continue collecting dialysate samples at the same intervals for the desired duration of the study (e.g., 3-4 hours) to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Storage: Immediately after collection, store samples at -80°C until analysis.
PART 3: Neurochemical Analysis via HPLC-ECD
Rationale: HPLC-ECD is the gold standard for analyzing monoamines in dialysate samples due to its exceptional sensitivity and selectivity.[18][19] The electrochemical detector measures the current generated when monoamines are oxidized at a specific electrode potential, allowing for quantification at picogram levels.[19]
Caption: Mechanism of this compound action at the synapse.
Step-by-Step Protocol:
-
System Setup: Prepare the HPLC mobile phase and equilibrate the system, including the C18 reverse-phase column and the electrochemical detector.[20]
-
Standard Curve: Prepare a series of standard solutions with known concentrations of 5-HT, DA, NE, and their metabolites. Inject these standards to generate a standard curve for quantification.
-
Sample Injection: Thaw the dialysate samples on ice. Inject a fixed volume (e.g., 10 µL) of each sample into the HPLC system.[20]
-
Chromatography: The monoamines are separated on the column based on their physicochemical properties.
-
Detection: As the separated analytes elute from the column, they pass through the electrochemical detector cell where they are oxidized, generating a signal proportional to their concentration.
-
Quantification: Integrate the peak areas for each analyte and calculate their concentrations by comparing them to the standard curve.
| HPLC-ECD Parameter | Typical Value / Condition | Rationale |
| Column | C18 reverse-phase, 3 µm, 1.5 x 50 mm | Provides good separation of polar monoamines. |
| Mobile Phase | Phosphate buffer, ion-pairing agent (e.g., SDS), EDTA, Methanol/Acetonitrile | The buffer maintains pH, the ion-pairing agent improves retention of charged analytes, and the organic solvent adjusts elution time.[20] |
| Flow Rate | 0.20 mL/min | A balance between analysis time and separation efficiency.[20] |
| Injection Volume | 10 µL | Standard volume for microdialysis samples.[20] |
| Column Temp | 30 °C | Ensures reproducible retention times.[20] |
| Guard Cell | +275 mV | Oxidizes potential contaminants before the analytical cell.[20] |
| Analytical Cell | +220 mV | Optimal potential for oxidizing DA and 5-HT without excessive background noise.[20] |
Data Analysis and Validation
Probe Recovery and Calibration
Rationale: The concentration of an analyte in the dialysate is not identical to its absolute concentration in the extracellular fluid due to the incomplete diffusion across the probe membrane. This efficiency is known as "probe recovery." While absolute quantification is complex, most studies focus on the relative change from baseline, which is a robust and valid measure. For this, expressing data as a percentage of the pre-drug baseline is standard practice.
Data Analysis:
-
Calculate Baseline: Average the concentrations from the three stable pre-drug samples for each neurotransmitter. This average is defined as 100%.
-
Normalize Data: Express all subsequent post-drug sample concentrations as a percentage of this baseline average.
-
% Baseline = (Concentration_post-drug / Concentration_baseline) * 100
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare neurotransmitter levels over time between the TCP-treated and vehicle-treated groups.
Histological Verification
Rationale: It is imperative to verify the correct placement of the microdialysis probe at the end of the experiment. This step validates that the neurochemical changes observed originated from the intended brain region.
Procedure:
-
Following the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde before sectioning.
-
Slice the brain into thin sections (e.g., 40-50 µm) using a cryostat or vibratome.
-
Stain the sections (e.g., with Cresyl Violet) and examine them under a microscope to identify the probe track and confirm its location using a stereotaxic atlas.[13] Discard data from animals with incorrect probe placements.
Troubleshooting
| Problem | Potential Cause | Solution |
| No/Low Neurotransmitter Signal | Probe is clogged or not in an active brain region. | Check for leaks/bubbles before implantation. Perform histology to confirm placement. |
| HPLC-ECD system malfunction. | Check mobile phase, electrode potentials, and run standards to verify system performance. | |
| High Baseline Variability | Animal is stressed; system not fully equilibrated. | Ensure proper animal handling and acclimatization. Extend the equilibration period. |
| Fluid Leakage at Probe Head | Mismatch between probe and guide cannula; loose connection. | Ensure components are compatible. Check all tubing connections. |
| No Drug Effect | Incorrect drug dose or administration route. | Verify drug calculations, concentration, and successful i.p. injection. |
| Probe placed in a non-responsive brain area. | Confirm probe placement with histology. |
References
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Current protocols in pharmacology, Chapter 7, Unit 7.2. [Link]
-
Di Chiara, G. (2002). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
-
Holtzman, T., & Kumaria, A. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments, (136), 57623. [Link]
-
Patsnap. (2024). What is the mechanism of this compound Sulfate? Patsnap Synapse. [Link]
-
Villégier, A. S., Salomon, L., Granon, S., Changeux, J. P., Fauré, P., & Tassin, J. P. (2007). Serotonergic mechanism underlying this compound enhancement of nicotine self-administration. Neuropsychopharmacology, 32(5), 1163–1172. [Link]
-
Ferrer, J. V., & Artigas, F. (1994). Effects of single and chronic treatment with this compound on extracellular serotonin in rat brain. Naunyn-Schmiedeberg's archives of pharmacology, 349(6), 565–571. [Link]
-
Laux, G., & Hiemke, C. (2017). This compound in mind (Part I): Review of pharmacology. ResearchGate. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Reyes, A. A. (2014). Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes. UTRGV ScholarWorks. [Link]
-
Yamada, K., & Holth, J. K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Bio-protocol, 8(18), e3028. [Link]
-
Sene, S., & Parrot, S. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 484. [Link]
-
Wikipedia. (2023). Microdialysis. [Link]
-
Tirelli, E., & Witkin, J. M. (2009). A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats. Neuroscience, 164(4), 1648–1655. [Link]
-
Ferry, B., Jabourian, M., & Parrot, S. (2014). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 944, 151-158. [Link]
-
ALZET® Osmotic Pumps. (n.d.). Preparation of Artificial CSF. [Link]
-
Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]
-
Li, Q., Li, J., Li, Y., Wang, Y., & Li, G. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. Frontiers in Neuroanatomy, 13, 50. [Link]
-
Belmer, A., Dhaenens-Flipo, C., & Roudaut, H. (2016). An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue. Biomedical chromatography, 30(8), 1175–1183. [Link]
-
Berg, M. (2011). In-vivo monitoring of catecholamines in rat brain microdialysates after the optimization of an HPLC-ECD and a CE-LIF method. University of Regensburg. [Link]
-
Lee, T. A., Peng, J., Walia, D., Gonzales, R., & Hutter, T. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16(26), 3698-3708. [Link]
-
Adham, N., Ghavami, A., & Gyertyan, I. (2022). Dual-probe microdialysis—an illustration of the stereotaxic placement... ResearchGate. [Link]
-
Biochemazone. (2025). Artificial Brain Fluid for Research | Sterile & Ready to Use. [Link]
-
Sun, W., Chen, W., & Chen, J. (2021). New scheme for the preparation and use of artificial cerebrospinal fluid. Journal of Pharmacological and Toxicological Methods, 109, 106977. [Link]
-
Borue, X., Cooper, S., & Michael, A. C. (2012). Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum. Journal of neuroscience methods, 205(2), 233–240. [Link]
-
Colzi, A., d'Agostini, F., Cesura, A. M., & Da Prada, M. (1992). Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant. Psychopharmacology, 106 Suppl, S17-20. [Link]
-
Taylor & Francis Online. (n.d.). Artificial cerebrospinal fluid – Knowledge and References. [Link]
-
Christie Lab. (2023, March 7). Electrophysiology Techniques: How to Make Regular aCSF [Video]. YouTube. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis - Wikipedia [en.wikipedia.org]
- 8. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScholarWorks @ UTRGV - Research Symposium: Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes [scholarworks.utrgv.edu]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 12. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Assessing the Stability of Tranylcypromine in Cell Culture Media
Introduction: The Critical Need for Stability Assessment of Tranylcypromine in In Vitro Systems
This compound (TCP), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, is a widely utilized pharmacological tool in neuroscience and cancer research.[1][2] Its mechanism of action, involving the inhibition of enzymes responsible for the catabolism of key neurotransmitters, makes it a cornerstone for studies involving mood disorders, neurodegenerative diseases, and certain cancers.[2][3][4][5] Given its therapeutic and research significance, understanding its behavior in in vitro models is paramount for the accurate interpretation of experimental data.
This application note provides a comprehensive guide for researchers to assess the stability of this compound in various cell culture media. We will delve into the potential degradation pathways, provide a detailed protocol for a time-course stability study, and discuss the appropriate analytical methods for quantification. The overarching goal is to equip researchers with the tools to ensure the scientific integrity of their in vitro studies involving this compound.
Understanding the Chemical Landscape: Potential for this compound Instability
This compound is a primary amine, a chemical feature that makes it susceptible to reactions with aldehydes.[6] Aldehydes can be present in cell culture media as byproducts of chemical reactions, such as the breakdown of some media components, or can be generated by cellular metabolism.[7][8] The reaction between a primary amine and an aldehyde can lead to the formation of a Schiff base, an imine compound, which would alter the structure and likely the biological activity of this compound.
Furthermore, the oxidative environment of cell culture, with continuous oxygen supply and the presence of various redox-active compounds, can contribute to the degradation of sensitive molecules. While this compound is generally stable under normal storage conditions, the complex and dynamic environment of cell culture necessitates empirical evaluation of its stability.[9]
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
Detailed Protocols
Part 1: Preparation of this compound Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is fundamental to any pharmacological study. Using a high-purity standard and an appropriate solvent ensures the integrity of the starting material. Stock solutions of this compound hydrochloride are reported to be stable for up to 3 months when stored at -20°C. For in-vivo studies, DMSO is a common solvent, and similar storage conditions are recommended.[10]
Materials:
-
This compound hydrochloride (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a precise amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[11]
Part 2: Time-Course Stability Study in Cell Culture Media
Rationale: This protocol is designed to mimic the conditions of a typical cell culture experiment. By incubating this compound in both serum-free and serum-containing media, we can assess the contribution of serum components to its stability. Sampling at multiple time points allows for the determination of the degradation kinetics.
Materials:
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound stock solution (from Part 1)
-
Sterile conical tubes or multi-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
Sterile pipette tips
Protocol:
-
Prepare two pools of your chosen cell culture medium:
-
Medium A: Basal medium (serum-free)
-
Medium B: Basal medium supplemented with the desired concentration of FBS (e.g., 10%).
-
-
Spike both Medium A and Medium B with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure thorough mixing.
-
Dispense equal volumes of the spiked media into sterile containers (e.g., 2 mL into wells of a 24-well plate).
-
Immediately collect the first sample (T=0) from each medium. This will serve as the baseline concentration.
-
Place the plates in a humidified incubator at 37°C with 5% CO₂.
-
At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots from each condition.
-
Immediately after collection, process the samples for analysis or store them at -80°C until analysis.
Part 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is a robust and widely used technique for the quantification of small molecules in complex matrices.[12][13][14][15] For this protocol, we will describe a general HPLC-UV method. For higher sensitivity and selectivity, especially in the presence of interfering substances, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12][15]
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
If samples contain serum, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase. A common starting point is a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio will depend on the column and system and may require optimization.
-
Flow Rate: Set a suitable flow rate (e.g., 1 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 210-220 nm).
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix (Medium A and Medium B) that was used in the stability study.
-
Process these standards in the same way as the experimental samples.
-
Inject the processed standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Data Analysis and Interpretation
-
Using the calibration curve, determine the concentration of this compound remaining at each time point for both serum-free and serum-containing media.
-
Normalize the data by expressing the concentration at each time point as a percentage of the initial concentration at T=0.
-
Plot the percentage of this compound remaining versus time.
-
The rate of degradation can be determined from the slope of this plot.
Data Presentation:
The results of the stability study can be summarized in a table similar to the one below:
| Time (hours) | This compound Concentration (µM) - Serum-Free | % Remaining - Serum-Free | This compound Concentration (µM) - 10% Serum | % Remaining - 10% Serum |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Troubleshooting and Key Considerations
-
Peak Broadening or Tailing in HPLC: This could be due to issues with the mobile phase pH, column degradation, or interactions with the matrix. Adjusting the mobile phase composition or using a guard column may help.
-
Matrix Effects in LC-MS/MS: Components of the cell culture medium can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
-
Adsorption to Plasticware: Highly lipophilic compounds can adsorb to plastic surfaces. Using low-binding tubes and plates can minimize this issue.
-
Cellular Metabolism: If conducting the stability study in the presence of cells, be aware that cellular enzymes could metabolize this compound.[16] The primary metabolites of this compound include 4-hydroxythis compound and N-acetylthis compound.[1][17] Comparing the stability in cell-free media to media conditioned by cells can help to distinguish between chemical degradation and cellular metabolism.
Conclusion
Ensuring the stability of this compound in cell culture media is a critical yet often overlooked aspect of in vitro research. By following the protocols outlined in this application note, researchers can confidently determine the stability of this compound under their specific experimental conditions. This will lead to more accurate and reproducible data, ultimately enhancing our understanding of the biological effects of this important pharmacological agent.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Giebułtowicz, J., Wolinowska, R., & Dąbrowska, J. (2020). This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 295-303. [Link]
-
Chen, Y. C., Lin, H. H., & Chiu, I. M. (2021). This compound Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. Frontiers in Cellular Neuroscience, 15, 681551. [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2019). In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. [Link]
-
Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. (2023). PubMed. [Link]
-
Unravelling the target landscape of tranylcypromines for new drug discovery. (2023). Acta Pharmaceutica Sinica B. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals. [Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega. [Link]
-
(PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). ResearchGate. [Link]
-
This compound: Its Pharmacology, Safety, and Efficacy. (2020). Psychiatry Online. [Link]
-
Influence of formaldehyde on signaling pathways when used in mammalian cell culture. (2023). PLOS ONE. [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022). Molecules. [Link]
-
Identified metabolites of this compound. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). National Center for Biotechnology Information. [Link]
-
Metabolism of monoamine oxidase inhibitors. (1991). PubMed. [Link]
-
Monoamine oxidases in development. (2010). Cellular and Molecular Life Sciences. [Link]
-
Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. (2023). Journal of Clinical Investigation. [Link]
-
Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. (2022). ResearchGate. [Link]
-
The effect of this compound on synthesis of macromolecules and enzyme activities in neurons and glia. (1970). PubMed. [Link]
-
An unusual reaction to this compound. (1962). PubMed. [Link]
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- 4. Frontiers | this compound Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Influence of formaldehyde on signaling pathways when used in mammalian cell culture | bioRxiv [biorxiv.org]
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- 13. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
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- 17. researchgate.net [researchgate.net]
protocol for assessing tranylcypromine's effect on neuroinflammation in vivo
Application Note: Protocol for Assessing Tranylcypromine’s Effect on Neuroinflammation In Vivo
Abstract
This application note details a validated protocol for evaluating the anti-neuroinflammatory properties of this compound (TCP) in murine models. While historically utilized as a Monoamine Oxidase Inhibitor (MAOI) for depression, recent findings identify TCP as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). In microglial cells, LSD1 acts as a critical epigenetic co-activator for the NF-
Introduction & Mechanism of Action
The Dual Identity of this compound In the context of neuroinflammation, TCP’s primary value lies not in its MAO inhibition, but in its ability to irreversibly inhibit LSD1.
-
Canonical View: LSD1 demethylates H3K4me1/2 (an activation mark), typically acting as a transcriptional repressor.[1]
-
Inflammatory Context: In activated microglia, LSD1 is recruited to pro-inflammatory promoters (e.g., Il1b, Il6) where it functions non-canonically or stabilizes the NF-
B complex, facilitating gene transcription. -
Therapeutic Logic: Inhibiting LSD1 with TCP prevents this transcriptional machinery from assembling, thereby attenuating the "cytokine storm" associated with neurodegenerative conditions like Alzheimer’s Disease (AD) and sepsis.
Signaling Pathway Visualization
Figure 1: Mechanism of TCP-mediated suppression of neuroinflammation.[2][3] TCP inhibits LSD1, preventing the epigenetic facilitation required for pro-inflammatory cytokine transcription.
Experimental Design Strategy
Model Selection: This protocol utilizes the LPS-induced acute neuroinflammation model . It is the industry standard for validating anti-inflammatory compounds due to its high reproducibility and clear molecular endpoints.
Dosing Regimen: Unlike chronic antidepressant studies, anti-inflammatory efficacy requires a "preventative" loading dose to saturate LSD1 prior to the inflammatory insult.
| Parameter | Specification | Rationale |
| Subject | C57BL/6 Mice (Male, 8-10 weeks) | Standard background for neuroimmunology; reduces hormonal variability. |
| TCP Dose | 3 mg/kg (i.p.)[4] | Validated to inhibit microglial LSD1 without inducing severe MAOI-related toxicity (e.g., serotonin syndrome) in this context. |
| LPS Dose | 10 mg/kg (i.p.)[4] | High dose to induce robust sepsis-like neuroinflammation and sickness behavior. |
| Pre-treatment | 3 Days (Daily injection) | Ensures adequate tissue distribution and enzyme inhibition prior to challenge. |
Protocol 1: Animal Handling & Drug Administration
Reagents:
-
This compound (TCP): Dissolve in sterile 0.9% saline. Prepare fresh daily. Protect from light.
-
Lipopolysaccharide (LPS): Escherichia coli O111:B4 (Sigma). Dissolve in PBS.
Step-by-Step Workflow:
-
Acclimatization: Allow mice to acclimatize for 7 days. Handle daily to reduce stress-induced baseline inflammation.
-
Pre-treatment Phase (Days 1-3):
-
Group A (Control): Inject Saline (Vehicle) i.p.
-
Group B (TCP): Inject TCP (3 mg/kg) i.p.[4] once daily at the same time (e.g., 09:00 AM).
-
Note: Monitor body weight. A loss of >5% suggests toxicity or stress.
-
-
Challenge Phase (Day 3 + 30 mins):
-
30 minutes after the final TCP/Saline injection on Day 3, administer LPS (10 mg/kg, i.p.) to the inflammation groups.
-
Controls: Administer Saline i.p. instead of LPS.
-
-
Observation Window (8 Hours):
-
Monitor for "sickness behavior" (reduced locomotion, hunched posture, piloerection).
-
Critical: Do not extend beyond 24 hours for this specific high-dose LPS protocol, as mortality increases and the acute cytokine peak (4-8 hours) will be missed.
-
Experimental Timeline
Figure 2: Chronological workflow for the preventative TCP treatment model.
Protocol 2: Tissue Processing & Molecular Analysis
Senior Scientist Insight: Dual-processing is required. One hemisphere of the brain must be fixed for histology (spatial analysis), while the other is flash-frozen for molecular quantification (qPCR/Western).
A. Perfusion & Dissection[2]
-
Deeply anesthetize mice (Ketamine/Xylazine).
-
Transcardial perfusion with cold PBS (pH 7.4) for 3 minutes to clear blood (blood contains cytokines that confound brain tissue analysis).
-
Decapitate and rapid dissection:
-
Left Hemisphere: Drop-fix in 4% PFA for 24 hours (Immunohistochemistry).
-
Right Hemisphere (Hippocampus/Cortex): Dissect on ice, flash freeze in liquid nitrogen (RNA/Protein).
-
B. Immunohistochemistry (Microglial Morphology)
Target:IBA1 (Ionized calcium-binding adapter molecule 1).
-
Primary Ab: Rabbit anti-Iba1 (Wako, 1:1000).
-
Analysis: Do not just count cells. Use Skeleton Analysis (ImageJ) to measure ramification.
-
Resting Microglia: Long, thin processes (High ramification).
-
Activated Microglia: Amoeboid shape, retracted processes (Low ramification).
-
Expected TCP Effect: Restoration of process length and reduction in cell body size compared to LPS-only group.
-
C. Gene Expression (qPCR)
Target: Pro-inflammatory cytokines regulated by LSD1.
| Gene | Forward Primer (5'->3') | Reverse Primer (5'->3') |
| IL-1 | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| TNF- | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Protocol:
-
Extract RNA using TRIzol method.[4]
-
cDNA synthesis (1
g input). -
SYBR Green qPCR.
-
Calculate fold change using
method relative to GAPDH.
Data Interpretation & Validation
To ensure the validity of the TCP effect, your data must satisfy these criteria:
-
The LPS Control: Must show >10-fold increase in IL-1
and IL-6 vs. Saline. If not, the inflammation failed. -
The TCP Rescue: TCP+LPS group should show a statistically significant reduction (p<0.05) in cytokines compared to LPS-only.[4][5]
-
The Toxicity Check: TCP-only group should not show elevated GFAP (astrogliosis) or significant weight loss compared to Saline.
Troubleshooting Guide:
-
Issue: High variability in cytokine levels.
-
Solution: Ensure perfusion is thorough. Residual blood significantly skews qPCR data.
-
-
Issue: No effect of TCP.
-
Solution: Verify TCP freshness. It degrades in solution. Ensure pH of TCP solution is neutral before injection.
-
References
-
Park, H., et al. (2020). "The MAO Inhibitor this compound Alters LPS- and A
-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD."[4] Cells, 9(9), 1982.[5] -
Kim, D., et al. (2019). "LSD1 inhibitors: a patent review (2010–2018)." Expert Opinion on Therapeutic Patents, 29(10).
-
Zhang, X., et al. (2016). "this compound, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth... in mouse."[6] Reproductive Biology and Endocrinology.
-
Maes, M., et al. (2012). "LPS-induced sickness behavior and neuroinflammation." Methods in Molecular Biology.
Sources
- 1. This compound-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition by this compound hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition by this compound hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAO Inhibitor this compound Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAO Inhibitor this compound Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
cell viability assays for tranylcypromine neurotoxicity studies
Application Note: Integrated Assessment of Tranylcypromine Neurotoxicity
Abstract & Strategic Overview
This compound (TCP) is a non-selective monoamine oxidase inhibitor (MAOI) historically used for treatment-resistant depression. While therapeutically valuable, its toxicological profile is complex. TCP exhibits a "Janus-faced" nature: at nanomolar concentrations, it can be neuroprotective by reducing oxidative deamination of monoamines; at high micromolar to millimolar concentrations, it induces neurotoxicity via mitochondrial dysfunction, reactive oxygen species (ROS) generation, and apoptosis [1, 2].
The Challenge: Standard viability assays like MTT can be misleading when testing metabolic modulators like TCP. Because TCP alters mitochondrial respiration rates (via MAO inhibition) independent of cell death, a decrease in MTT reduction may reflect metabolic suppression rather than cytotoxicity.
The Solution: This guide presents a Multiplexed Cytotoxicity Workflow . We prioritize a dual-readout system:
-
Membrane Integrity (LDH): A definitive marker of necrotic cell death.
-
Metabolic Competence (MTT/CCK-8): A marker of mitochondrial health.
-
Oxidative Stress (DCFDA): The mechanistic driver of TCP toxicity.
Experimental Design & Cell Models
2.1 Cell Model Selection
-
Gold Standard: RA-Differentiated SH-SY5Y Cells .
-
Rationale: Undifferentiated SH-SY5Y cells are oncogenic and highly proliferative, often masking subtle neurotoxic effects. Differentiation with Retinoic Acid (RA) (10 µM for 5-7 days) induces a post-mitotic, dopaminergic phenotype that is physiologically relevant for MAOI studies [3].
-
-
Alternative: PC12 cells (pheochromocytoma) for noradrenergic specificity.
2.2 Dosing Strategy (The Biphasic Rule) Researchers often fail by selecting a linear concentration range. TCP requires a logarithmic spread to capture its dual effects.
-
Therapeutic/Enzymatic Window: 10 nM – 10 µM (MAO inhibition).[1]
-
Toxicological Window: 100 µM – 5 mM (Mitochondrial stress and apoptosis).
Visualizing the Mechanism & Workflow
The following diagrams illustrate the mechanistic pathway of TCP toxicity and the optimized experimental workflow.
Caption: TCP acts as an MAO inhibitor at low doses but triggers mitochondrial dysfunction and ROS-mediated apoptosis at supratherapeutic concentrations.
Caption: Multiplexed workflow allowing simultaneous assessment of necrosis (LDH) and metabolic health (MTT) from the same well.
Protocol 1: Multiplexed LDH and MTT Assay
Purpose: To distinguish between metabolic suppression and actual cell death. Reagents:
-
Lactate Dehydrogenase (LDH) Detection Kit.
-
MTT Reagent (5 mg/mL in PBS) or CCK-8 solution.
-
Triton X-100 (10% solution) for Maximum Release Control.
Step-by-Step Methodology:
-
Preparation:
-
Seed SH-SY5Y cells in a 96-well plate (approx. 1x10^4 cells/well).
-
Differentiate with RA if required.
-
Control Setup: Include "Spontaneous Release" (untreated cells), "Maximum Release" (lysis buffer), and "Background" (media only).
-
-
Treatment:
-
Treat cells with TCP (e.g., 0, 10, 50, 100, 500, 1000 µM) for 24 hours.
-
Critical Step: Prepare a set of wells with 10% Triton X-100 added 45 minutes prior to harvest to serve as the "100% Death" positive control.
-
-
Phase 1: LDH Harvest (The Supernatant):
-
Gently shake the plate to homogenize the media.
-
Carefully transfer 50 µL of supernatant from each well into a new clear 96-well plate.
-
Add 50 µL of LDH Reaction Mix to the new plate.
-
Incubate for 30 minutes at Room Temperature (protected from light).
-
Add Stop Solution and measure Absorbance at 490 nm.
-
-
Phase 2: MTT Assay (The Cells):
-
To the original plate (containing cells and remaining 50-100 µL media), add 10-20 µL of MTT stock .
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the media (do not disturb formazan crystals).
-
Add 100 µL DMSO to solubilize crystals.
-
Measure Absorbance at 570 nm.[2]
-
Data Interpretation:
-
LDH % Cytotoxicity =
-
MTT % Viability =
Expert Note: If MTT decreases significantly but LDH remains low, TCP is suppressing mitochondrial function without killing the cell (cytostatic effect). If both correlate, it is cytotoxic [4].
Protocol 2: ROS Detection (DCFDA Kinetic Assay)
Purpose: To determine if TCP toxicity is mediated by oxidative stress. Reagent: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
Step-by-Step Methodology:
-
Loading (Pre-Treatment):
-
Wash cells once with warm PBS.
-
Incubate cells with 25 µM H2DCFDA in serum-free media/buffer for 45 minutes at 37°C.
-
Why Pre-load? Loading after treatment often misses the peak ROS burst which can occur within minutes of toxin exposure [5].
-
-
Wash & Treat:
-
Remove DCFDA solution and wash cells with PBS to remove extracellular dye.
-
Add TCP treatments in Phenol Red-free media (Phenol red interferes with fluorescence).
-
-
Measurement (Kinetic Mode):
-
Immediately place plate in a fluorescence microplate reader (37°C).
-
Excitation/Emission: 485 nm / 535 nm.
-
Read every 15 minutes for 2-4 hours.
-
Data Presentation:
| Treatment Group | Mean Fluorescence (RFU) | % Increase vs Control | Statistical Sig. (p<0.05) |
| Control (Vehicle) | 1200 ± 150 | - | - |
| TCP (10 µM) | 1350 ± 200 | 12.5% | NS |
| TCP (500 µM) | 2800 ± 310 | 133% | Yes (*) |
| TCP + NAC (Antioxidant) | 1600 ± 180 | 33% | Yes (# vs TCP alone) |
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background in LDH | Serum Interference | Use low-serum (1%) or serum-free media during the 24h treatment window. Serum contains high LDH. |
| MTT values > Control | Hormesis or Chemical Reduction | Low dose TCP may stimulate metabolism (hormesis). Verify with cell counting (Trypan Blue) to confirm it's not proliferation. |
| Inconsistent ROS Data | Dye Leakage | DCFDA leaks out of cells quickly. Use Carboxy-H2DCFDA for better retention or read immediately after treatment. |
| TCP Precipitation | Solubility Limit | TCP is soluble in water/DMSO, but high concentrations (>10mM) in media can precipitate. Sonicate stock solutions.[3] |
References
-
Riederer, P., et al. (2004). "Neuroprotection by propargylamines: molecular mechanisms." Molecular Neurobiology. Link
-
Naoi, M., et al. (2011). "Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders." Current Pharmaceutical Design. Link
-
Kovalevich, J., & Langford, D. (2013). "Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology." Methods in Molecular Biology. Link
-
Lobner, D. (2000). "Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?" Journal of Neuroscience Methods. Link
-
Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine. Link
Sources
tranylcypromine treatment regimen for chronic stress models in rats
An Application Guide to Tranylcypromine (TCP) Treatment Regimens for Chronic Stress Models in Rats
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and implementing studies using the monoamine oxidase inhibitor (MAOI) this compound (TCP) in established rat models of chronic stress. The focus is on providing scientifically grounded protocols, explaining the rationale behind experimental choices, and ensuring methodological rigor for reproducible and translatable findings.
Introduction: Modeling Depression and the Role of this compound
Major Depressive Disorder (MDD) is a complex psychiatric illness characterized by symptoms such as anhedonia (loss of pleasure), behavioral despair, and anxiety.[1] To investigate the neurobiology of depression and screen potential therapeutics, researchers rely on animal models that recapitulate these behavioral and physiological features.[2] Chronic stress paradigms, such as Chronic Unpredictable Mild Stress (CUMS) and Chronic Restraint Stress (CRS), are extensively used to induce a depression-like phenotype in rodents by exposing them to prolonged, uncontrollable stressors.[1][3]
This compound (TCP), sold under the brand name Parnate, is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI).[4] By preventing the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—TCP elevates their synaptic availability, which is presumed to be the primary mechanism of its antidepressant action.[5][6][7] Its established clinical efficacy makes it a valuable reference compound for validating chronic stress models and serves as a benchmark for novel antidepressant candidates.
Section 1: Scientific and Pharmacological Context
The Neurobiology of Chronic Stress Models
Chronic stress models are designed to elicit a state of helplessness and physiological exhaustion, leading to a cascade of neurobiological changes. The prolonged activation of the stress response, primarily the hypothalamic-pituitary-adrenal (HPA) axis, results in downstream effects that mirror those seen in human depression.[8] These models reliably induce measurable depression-like behaviors, including:
-
Anhedonia: A core symptom of depression, measured in rats as a reduced preference for a palatable sucrose solution over water.[3]
-
Behavioral Despair: Assessed in the Forced Swim Test (FST), where stressed animals exhibit increased immobility, interpreted as a passive coping strategy.[9][10]
-
Anxiety-like Behaviors: Often evaluated using the Open Field Test (OFT) or Elevated Plus Maze (EPM), where stressed rats may show reduced exploration.[11]
Commonly employed models include Chronic Restraint Stress (CRS), which involves daily immobilization[1][12], and Chronic Unpredictable Mild Stress (CUMS), which uses a varied regimen of mild stressors to prevent habituation.[2][3]
Pharmacology and Mechanism of Action of this compound
This compound's primary mechanism is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[7]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.
-
MAO-B: Primarily metabolizes phenylethylamine, while both isoforms break down dopamine.[7]
By irreversibly binding to these enzymes, TCP causes a sustained increase in the levels of these neurotransmitters in the brain.[6][13] This elevation is thought to reverse the monoaminergic deficits associated with chronic stress. While TCP has a short plasma half-life of about 2.5 hours, its functional effects persist for several days until new MAO enzyme is synthesized.[4] Chronic TCP administration has also been shown to induce adaptive changes in receptor systems, such as the down-regulation of α2-adrenoceptors, and to increase levels of Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex, a key molecule in neuroplasticity and antidepressant response.[14][15]
Caption: Mechanism of this compound (TCP) as a MAO inhibitor.
Section 2: Experimental Design and Dosing Regimen
A robust experimental design is critical for obtaining reliable data. This includes appropriate animal models, control groups, and a validated dosing regimen.
Experimental Animals and Housing
-
Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Young adult rats (e.g., 200-250g at the start of the study) are typical.
-
Housing: Single housing is often required during the sucrose preference test to accurately measure individual consumption, but group housing may be used at other times. Maintain a 12:12 hour light/dark cycle and provide ad libitum access to standard chow and water, except during specific stressor or testing periods.
Recommended Experimental Groups
A minimal design should include the following groups to isolate the effects of stress and the drug treatment:
-
Control (Vehicle): Non-stressed animals receiving the vehicle solution.
-
Stress + Vehicle: Stressed animals receiving the vehicle solution. This group validates the induction of the depressive-like phenotype.
-
Stress + TCP: Stressed animals receiving this compound. This is the primary experimental group to test for antidepressant efficacy.
-
(Optional) Control + TCP: Non-stressed animals receiving this compound. This group helps identify any effects of the drug independent of the stress state.
This compound Dosing and Administration
The choice of dose, route, and duration is critical. Chronic administration is necessary to observe the full therapeutic effect, which often involves neuroadaptive changes.[15][16]
Table 1: Recommended this compound Dosing Regimens for Rats
| Parameter | Recommendation | Rationale & Key Considerations |
| Dosage Range | 2.5 - 10 mg/kg/day | Lower doses (e.g., 2.5 mg/kg) have been shown to be effective with chronic administration.[17] The 10 mg/kg dose is widely cited and robustly reverses depressive-like behaviors.[1][8][15] The maximum clinical dose is typically not more than 60 mg per day for humans.[18] |
| Administration Route | Intraperitoneal (i.p.) injection or Oral Gavage (p.o.) | I.p. ensures precise dosing and bioavailability. Oral gavage models the clinical route of administration.[1] Osmotic minipumps can be used for continuous delivery.[14][17] |
| Vehicle | 0.9% Saline or Distilled Water | TCP is water-soluble. Ensure the vehicle is sterile for injections. |
| Treatment Duration | 14 - 28 days | Chronic treatment is essential. Studies show significant changes in neurochemistry and behavior within this timeframe.[1][14][16] Treatment should typically overlap with the final 2-4 weeks of a chronic stress paradigm. |
Important Note on Diet: Clinically, MAOIs can cause a hypertensive crisis if co-ingested with tyramine-rich foods.[18][19] While standard rodent chow is low in tyramine, ensure no unusual or fermented food items are provided as treats or enrichment to avoid confounding variables.
Experimental Workflow Visualization
A well-planned timeline ensures that behavioral tests are conducted after a sufficient period of stress and drug treatment.
Caption: A typical experimental timeline for a 4-week stress protocol.
Section 3: Step-by-Step Experimental Protocols
The following protocols provide a framework. Researchers should adapt them based on their specific experimental goals and institutional animal care guidelines.
Protocol: Chronic Restraint Stress (CRS) Induction
This protocol is based on a widely used model to induce a depressive-like state.[1]
-
Apparatus: Use well-ventilated plastic restraint tubes or cones that restrict the rat's movement without causing pain or injury.
-
Procedure:
-
Place each rat from the stress groups into an individual restrainer.
-
Leave the animal in the restrainer for a period of 2 to 4 hours daily.[1][12]
-
Conduct the restraint at the same time each day to establish a routine.
-
Continue this procedure for 14 to 28 consecutive days.
-
Animals in the non-stressed control groups should be handled but not placed in the restrainers.
-
Protocol: this compound (10 mg/kg) Preparation and Administration (i.p.)
-
Calculation: Calculate the total amount of TCP needed. For a 10 mg/kg dose in a 250g rat, you need 2.5 mg of TCP.
-
Preparation:
-
Weigh the required amount of this compound sulfate powder.
-
Dissolve it in sterile 0.9% saline to a final concentration that allows for a manageable injection volume (e.g., 1-2 mL/kg). For a 10 mg/mL concentration, dissolve 100 mg of TCP in 10 mL of saline.
-
Ensure the solution is fully dissolved. Prepare fresh daily or store appropriately according to manufacturer guidelines.
-
-
Administration:
-
Weigh the rat to determine the precise injection volume. (e.g., for a 250g rat and a 10 mg/mL solution, the volume is 0.25 mL).
-
Gently restrain the rat, exposing its abdomen.
-
Insert the needle into the lower right or left abdominal quadrant (intraperitoneal space), avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly.
-
Return the rat to its home cage and monitor for any immediate adverse reactions.
-
Protocol: Behavioral Assessment Suite
Conduct behavioral tests at the end of the stress and treatment period, typically 24 hours after the last TCP dose.
-
Habituation (48h): Place two identical drinking bottles in each rat's cage. For the first 24 hours, both bottles contain water. For the next 24 hours, both contain a 1% sucrose solution.
-
Deprivation (4h): Before the test, remove food and water from the cages for 4 hours.
-
Test (1-2h): Weigh two pre-filled bottles, one with water and one with 1% sucrose solution. Place them in the cage.
-
Measurement: After 1-2 hours, remove and weigh the bottles again. Calculate the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.
-
Expected Outcome: Stressed rats will show a significantly lower sucrose preference compared to controls. Effective TCP treatment should restore this preference.
-
-
Apparatus: A square arena (e.g., 100x100 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and peripheral zones.
-
Procedure:
-
Place the rat in the center of the arena.
-
Allow it to explore freely for 5-10 minutes.
-
Record the session using an overhead video camera linked to tracking software.
-
-
Parameters Measured:
-
Total Distance Traveled: An indicator of general locomotor activity.
-
Time Spent in Center: A measure of anxiety-like behavior (rats with higher anxiety tend to stay near the walls, a behavior known as thigmotaxis).
-
Expected Outcome: Chronic stress may reduce total distance and time in the center. TCP is not expected to significantly alter locomotion at therapeutic doses but may normalize anxiety-like behavior.
-
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth where the rat cannot touch the bottom or escape.[10]
-
Procedure (Two-Day Protocol):
-
Scoring: Measure the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Expected Outcome: Stressed rats will display significantly longer immobility times. Effective TCP treatment should decrease immobility and increase active behaviors like swimming or climbing.
-
Section 4: Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests (e.g., Two-Way ANOVA with factors of 'Stress' and 'Treatment', followed by post-hoc tests) to compare group means.
-
Interpreting Results: A successful study will demonstrate that the chronic stress protocol induced a significant depressive-like phenotype (e.g., decreased sucrose preference, increased FST immobility) in the Stress + Vehicle group compared to the Control group. The key finding for TCP's efficacy would be a significant reversal of these behavioral deficits in the Stress + TCP group, bringing their behavior closer to that of the Control group.
-
Self-Validation: The inclusion of a Stress + Vehicle group is crucial. If this group does not differ significantly from the non-stressed control, the stress model was not successfully implemented, and any observed drug effects are uninterpretable.
References
- This compound Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. Frontiers in Cellular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2021.642643/full]
- Stress and/or this compound treatment affects serotonergic measures in blood and brain in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8056220/]
- This compound Monograph for Professionals. Drugs.com. [URL: https://www.drugs.com/monograph/tranylcypromine.html]
- Effects of single and chronic treatment with this compound on extracellular serotonin in rat brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7531152/]
- Clinical Profile of this compound Sulfate 10mg Tablet. GlobalRx. [URL: https://globalrxph.
- Effects of low- and high-dose this compound on [3H]tryptamine binding sites in the rat hippocampus and striatum. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3200923/]
- This compound: Package Insert / Prescribing Info / MOA. Drugs.com. [URL: https://www.drugs.com/pro/tranylcypromine.html]
- This compound. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560822/]
- Chronic this compound treatment induces functional alpha 2-adrenoceptor down-regulation in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2846327/]
- The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22037406/]
- Validation of chronic restraint stress model in rats for the study of depression using longitudinal multimodal MR imaging. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.03.23.003197v1]
- Parnate (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [URL: https://reference.medscape.
- This compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tranylcypromine]
- Quercetin and this compound Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10817359/]
- Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4526970/]
- This compound (oral route) - Side effects & dosage. Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/tranylcypromine-oral-route/proper-use/drg-20072212]
- Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746433/]
- The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10574]
- The effect of depressive-like behavior and antidepressant therapy on social behavior and hierarchy in rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4351854/]
- Depression-Related Behavioral Tests. ResearchGate. [URL: https://www.researchgate.
- Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571120/]
- Multimodal Behavior Scoring quantifies depression-like severity across chronic stress models and identifies stress-resilient mice. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.01.29.577789v1]
- Re-evaluation of the interrelationships among the behavioral tests in rats exposed to chronic unpredictable mild stress. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0185129]
Sources
- 1. Quercetin and this compound Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | this compound Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]
- 6. Articles [globalrx.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of depressive-like behavior and antidepressant therapy on social behavior and hierarchy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-evaluation of the interrelationships among the behavioral tests in rats exposed to chronic unpredictable mild stress | PLOS One [journals.plos.org]
- 11. Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Stress and/or this compound treatment affects serotonergic measures in blood and brain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic this compound treatment induces functional alpha 2-adrenoceptor down-regulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of single and chronic treatment with this compound on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of low- and high-dose this compound on [3H]tryptamine binding sites in the rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Tranylcypromine (TCP) Optimization
Status: System Operational | Ticket Priority: High
Subject: Optimizing Delivery & Efficacy for Behavioral Assays
Welcome to the Technical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a synthesized troubleshooting guide designed to resolve inconsistencies in Tranylcypromine (TCP) administration. This guide addresses the chemical volatility, non-linear pharmacodynamics, and behavioral timing artifacts often overlooked in standard protocols.
Module 1: Formulation & Stability Support
Ticket #101: "My TCP is precipitating out of solution in PBS. What is wrong?"
Diagnosis: You are likely using This compound Hemisulfate (the standard stable salt form) and attempting to dissolve it directly into a high-molarity Phosphate Buffered Saline (PBS) or a basic solution. TCP hemisulfate is highly soluble in water but exhibits pH-dependent solubility.
The Fix (Chemical Causality): The hemisulfate salt creates an acidic environment upon dissolution. If you introduce it immediately to a strong buffer like PBS (pH 7.4), the rapid pH shift can cause the free base to form and precipitate if the concentration is high (>10 mg/mL).
Optimized Protocol:
-
Initial Dissolution: Dissolve the TCP hemisulfate powder in sterile distilled water or 0.9% Saline first. It is soluble up to ~20-25 mg/mL in water.
-
Vehicle Choice: For intraperitoneal (IP) injections, 0.9% Saline is superior to PBS to avoid precipitation shocks.
-
No DMSO Required: Unlike many lipophilic compounds, TCP does not require DMSO. Avoiding DMSO eliminates vehicle-induced locomotor artifacts in open-field tests.
Expert Tip: Always prepare fresh. TCP in solution oxidizes over time (turning slight yellow). If the solution is not clear and colorless, discard it.
Module 2: Pharmacokinetics vs. Pharmacodynamics
Ticket #102: "Plasma levels drop after 3 hours, but I need long-term effects. Should I dose every 4 hours?"
Diagnosis: This is a classic misunderstanding of Irreversible Inhibition . You are confusing Pharmacokinetics (PK - drug in plasma) with Pharmacodynamics (PD - drug effect).
The Science: TCP is a "suicide inhibitor" of Monoamine Oxidase (MAO). It forms a covalent bond with the flavin cofactor of the enzyme.
-
PK (Plasma Half-life): Short (~2–2.5 hours in rodents). The drug clears the system quickly.
-
PD (Biological Effect): Long (>7 days). The effect lasts until the organism synthesizes new MAO enzymes.
The Fix:
-
Do NOT dose multiple times a day for standard MAO inhibition. This increases off-target toxicity (e.g., sympathomimetic effects) without increasing MAO inhibition.
-
Dosing Regimen: Once daily (QD) or even every other day is sufficient to maintain >90% MAO inhibition.
Module 3: Behavioral Experimental Design
Ticket #103: "My mice show hyper-locomotion that ruins the Forced Swim Test (FST) data."
Diagnosis: Amphetamine-like stimulant effects. TCP bears structural similarity to amphetamine. High acute doses trigger massive dopamine release independent of MAO inhibition, causing false positives in antidepressant screens.
The Fix:
-
Dissociate Administration from Testing:
-
Acute Models: Administer TCP 60 minutes prior to testing, not 30. This allows the initial sympathomimetic "rush" to subside while MAO inhibition remains peak.
-
Chronic Models: Perform behavioral testing 24 hours after the last dose. Because the enzyme is irreversibly inhibited, the antidepressant effect persists, but the acute stimulant side effects are gone.
-
Target Differentiation (LSD1 vs. MAO): If your goal is LSD1 (Lysine-specific demethylase 1) inhibition , standard MAO doses (5–10 mg/kg) are insufficient. LSD1 inhibition often requires higher doses (10–30 mg/kg) or chronic administration, as TCP is less potent against LSD1 than MAO.
Visualizing the Workflow
The following diagram outlines the decision logic for formulation and experimental timing to minimize artifacts.
Figure 1: Decision matrix for this compound formulation and behavioral timing based on molecular target.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation | High pH buffer (PBS) or high concentration (>20mg/mL). | Switch vehicle to 0.9% Saline or distilled water. Warm to 37°C briefly. |
| Hyperactivity | Testing too soon after injection (Amphetamine effect). | Delay testing to 60–90 mins post-dose or switch to "24h post-dose" testing. |
| Animal Weight Loss | "Cheese Effect" (Tyramine interaction) or Serotonin Syndrome. | Remove high-protein chow. Monitor for tremors. Reduce dose if combining with SSRIs. |
| No LSD1 Effect | Dose too low or duration too short. | Increase dose to 20 mg/kg; extend treatment to >2 weeks for chromatin remodeling. |
Standardized Protocol: Acute IP Administration
Objective: Establish a baseline for MAO inhibition without confounding stimulant effects.
-
Calculate Dose: Target 10 mg/kg .
-
Example: For a 25g mouse, total drug required = 0.25 mg.
-
-
Prepare Stock:
-
Weigh 5 mg TCP Hemisulfate.
-
Dissolve in 5 mL sterile 0.9% Saline (Concentration = 1 mg/mL).
-
Note: This concentration allows an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), which is standard for rodent welfare.
-
-
Administration:
-
Inject Intraperitoneally (IP).
-
Return animal to home cage.
-
-
Wait Period (CRITICAL):
-
Wait 60 minutes .
-
Why? Plasma Cmax occurs at ~30 mins. By 60 mins, free drug levels drop, reducing sympathomimetic noise, while MAO remains covalently inhibited.
-
-
Behavioral Assay: Begin Forced Swim Test or Tail Suspension Test.
Mechanism of Action: The "Suicide" Inhibition
Understanding the pathway is essential for interpreting your data.
Figure 2: Mechanistic pathway showing irreversible inhibition and the requirement for de novo synthesis for recovery.
References
-
PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Lee, M. G., et al. (2006). An essential role for CoREST in nucleosomal histone 3 lysine 4 demethylation. Nature. (Demonstrates TCP as an LSD1 inhibitor). Retrieved from [Link]
- Baker, G. B., et al. (1992). Metabolism and pharmacokinetics of the monoamine oxidase inhibitors. Cell Mol Neurobiol. (Establishes the PK/PD mismatch). Retrieved from [https://pubmed.ncbi.nlm.nih.
Technical Support Center: Irreversible MAO Inhibition in Long-Term Studies
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Pharmacodynamic Persistence & Safety in Chronic MAOI Administration
Welcome to the Technical Support Center
If you are reading this, you are likely encountering data that contradicts your pharmacokinetic (PK) models or facing unexpected mortality in your chronic dosing groups.
When working with irreversible Monoamine Oxidase Inhibitors (MAOIs) like phenelzine , tranylcypromine , or selegiline (at high doses), standard pharmacological rules change. These compounds do not merely bind; they covalently modify the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This is suicide inhibition .
This guide addresses the three most common tickets we receive:
-
"Washout" periods failing to restore baseline activity.
-
Loss of isoform selectivity in chronic phases.
-
Unexpected cardiovascular toxicity (The Tyramine "Cheese" Effect).
Module 1: The "Washout" Fallacy (PK PD)
User Query: "I stopped dosing my rats with pargyline 72 hours ago. Plasma mass spec shows the drug is cleared (
Diagnosis: Your assay is fine. You are confusing Pharmacokinetic (PK) Clearance with Pharmacodynamic (PD) Recovery .
Technical Insight: For reversible inhibitors, activity returns as the drug clears.[1] For irreversible inhibitors, the enzyme is permanently disabled.[1] "Washout" is a misnomer here. Recovery requires de novo protein synthesis . You are not waiting for the drug to leave; you are waiting for the cell to build new enzyme.
-
Rat Brain MAO Half-life: ~10–13 days.
-
Primate/Human Brain MAO Half-life: ~30 days.
Visualization: The PK/PD Dissociation
The following diagram illustrates why plasma levels do not correlate with inhibition status in irreversible systems.
Figure 1: Dissociation of Pharmacokinetics (Plasma) and Pharmacodynamics (Tissue Activity). Note that activity recovery is independent of drug clearance.
Protocol: Determining Enzyme Recovery Rate (
)
Do not rely on literature values alone, as strain and age affect turnover.
-
Baseline: Establish
of MAO in untreated control animals ( ). -
Inactivation: Administer a single saturating dose of the irreversible inhibitor (e.g., Pargyline 10 mg/kg i.p.).
-
Time Course: Sacrifice groups (n=3) at Days 1, 3, 7, 14, and 21 post-dose.
-
Assay: Homogenize brain tissue; wash pellets twice to remove any unbound drug (crucial to prevent ex vivo inhibition).
-
Calculation: Plot
vs. time. The slope is (degradation rate constant).
Module 2: Selectivity Drift in Long-Term Studies
User Query: "I am using Selegiline to target MAO-B specifically. After 4 weeks, I'm seeing changes in Serotonin (5-HT) levels, which should only happen with MAO-A inhibition."
Diagnosis: You have exceeded the selectivity threshold .
Technical Insight: Isoform selectivity is dose-dependent.[2][3] Selegiline is selective for MAO-B only at low doses. In chronic studies, drug accumulation or slight overdosing leads to "spillover" inhibition of MAO-A.
Reference Data: Isoform Selectivity
| Feature | MAO-A | MAO-B |
| Primary Substrates | Serotonin (5-HT), Norepinephrine | Phenethylamine (PEA), Benzylamine |
| Shared Substrates | Dopamine, Tyramine | Dopamine, Tyramine |
| Selective Inhibitors | Clorgyline, Moclobemide (Reversible) | Selegiline (<10mg/day), Rasagiline |
| Non-Selective | Phenelzine, this compound | Phenelzine, this compound |
Protocol: Ex Vivo Selectivity Verification
Run this weekly during chronic studies to ensure you are not hitting the wrong target.
-
Tissue Prep: Isolate mitochondria from treated animal tissue.
-
Substrate Selection:
-
Use [14C]-Serotonin (MAO-A specific).
-
Use [14C]-Phenethylamine (MAO-B specific).
-
-
Incubation: Incubate for 20 mins at 37°C.
-
Analysis: If [14C]-Serotonin oxidation is inhibited >20% compared to control, your "selective" MAO-B inhibitor dose is too high. Reduce dose or increase interval.
Module 3: Safety & The "Cheese Effect" (Tyramine)[4]
User Query: "We lost 15% of our study cohort after they were fed a new batch of chow. Necropsy was inconclusive."
Diagnosis: Likely Hypertensive Crisis induced by dietary Tyramine.[4]
Technical Insight: MAO-A in the gut and liver acts as a "bioshield," breaking down dietary tyramine. When you inhibit MAO-A irreversibly, tyramine enters circulation, displaces Norepinephrine (NE) from sympathetic nerve terminals, and causes a massive spike in blood pressure.
Visualization: The Tyramine Pressor Mechanism
Figure 2: Mechanism of Tyramine-induced hypertensive crisis. Inhibition of the 'bioshield' (MAO-A) allows Tyramine to trigger NE release.[4]
Protocol: Tyramine Pressor Response (Rat Model)
To validate if your drug candidate carries this risk:
-
Preparation: Anesthetize rats (Urethane 1.2 g/kg). Cannulate the carotid artery for BP monitoring.
-
Pre-treatment: Administer your MAOI or Vehicle 1 hour prior (acute) or use chronically dosed animals.
-
Challenge: Administer Tyramine hydrochloride (i.v.) in increasing bolus doses (0.05, 0.1, 0.5, 1.0 mg/kg).
-
Endpoint: Determine the Tyramine-30 (
) : The dose required to increase Systolic BP by 30 mmHg.[5] -
Interpretation:
-
High
(e.g., >5 mg/kg) = Safe (Bioshield intact). -
Low
(e.g., <0.5 mg/kg) = High Risk (Cheese Effect).
-
Module 4: Assay Validity ( )[6]
User Query: "My IC50 values shift depending on how long I pre-incubate the drug. Which IC50 is correct?"
Diagnosis: Neither. IC50 is a meaningless metric for irreversible inhibitors.
Technical Insight:
Because the inhibition is time-dependent, the IC50 will decrease (appear more potent) indefinitely the longer you incubate. You must determine the Second-Order Rate Constant (
Visualization: The
Workflow
Figure 3: Workflow for determining time-dependent inhibition parameters. Note the transition from reversible binding to covalent modification.
Protocol: Determining
[7][6][8][9]
-
Pre-incubation: Incubate Enzyme + Inhibitor (at 5 different concentrations,
) for varying times ( = 0, 5, 10, 20, 30 min). -
Dilution: At each time point, dilute the mixture 10-fold into a solution containing a saturating concentration of substrate. (This stops the binding reaction and measures remaining functional enzyme).
-
Rate Calculation: Plot
vs. Pre-incubation Time ( ).[8] The slope of this line is . -
Final Plot: Plot
vs. Inhibitor Concentration .-
Fit to the hyperbolic equation:
-
If the plot is linear (no saturation), the slope is
.
-
References
-
Fowler, C. J., & Tipton, K. F. (1981). Concentration dependence of the oxidation of 5-hydroxytryptamine and beta-phenylethylamine by the two forms of rat liver monoamine oxidase. Journal of Pharmacy and Pharmacology.
-
Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology.
-
Finberg, J. P., & Gillman, P. K. (2011). Pharmacology of MAO-B inhibitors and the cheese effect. International Review of Neurobiology.
-
Kalgutkar, A. S., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (
) by Means of an Endpoint Competition Assay. Angewandte Chemie. -
Kalaria, R. N., et al. (1988).[10] Monoamine oxidases of the human brain and liver.[10][11][12] Brain.[4][10][13]
Sources
- 1. Thoughts On Irreversible MAO-inhibitors - Desmolysium [desmolysium.com]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and this compound treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidases of the human brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of selegiline [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-brain barrier monoamine oxidase: enzyme characterization in cerebral microvessels and other tissues from six mammalian species, including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
addressing tranylcypromine's promiscuous protein labeling in proteomics
Topic: Addressing Promiscuous Protein Labeling in TCP-Based Activity-Based Protein Profiling (ABPP) Ticket ID: TCP-PROT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the TCP Proteomics Support Hub
You are likely here because your Tranylcypromine (TCP) probe pull-downs are returning "noisy" mass spectrometry data—lists of proteins that shouldn't be there, or high background that obscures your target (LSD1/KDM1A or MAOs).
TCP is a mechanism-based inactivator (suicide inhibitor). While it is a powerful scaffold for targeting FAD-dependent amine oxidases, its mechanism involves a highly reactive radical intermediate. If not controlled, this reactivity leads to promiscuous alkylation of non-target proteins.
This guide provides the experimental logic and protocols to distinguish specific target engagement from non-specific chemical noise.
Module 1: The Diagnostic—Why is TCP "Sticky"?
Q: Why am I seeing so many off-target proteins in my dataset?
A: The issue lies in the activation mechanism of TCP. Unlike reversible inhibitors that bind via lock-and-key fit, TCP requires catalytic activation.
-
The Trigger: The FAD cofactor in the enzyme oxidizes the TCP amine.
-
The Explosion: This triggers a single-electron transfer (SET), causing the cyclopropyl ring to open and form a reactive radical intermediate.
-
The Trap: Ideally, this radical immediately bonds to the FAD cofactor (specific inhibition).
-
The Leak: If the radical "escapes" the active site, or if the probe concentration is too high, it can alkylate adjacent nucleophilic residues on non-target proteins.
Visualizing the Bifurcation of Reactivity:
Figure 1: The mechanism of TCP activation. Specificity relies on the rapid capture of the radical intermediate by the FAD cofactor. Delays or excess probe lead to off-target labeling.
Module 2: The Solution—Competitive ABPP
Q: How do I filter out the non-specific background?
A: You cannot rely on the probe alone. You must use Competitive Activity-Based Protein Profiling (isoTOP-ABPP) .
This method uses a "self-validating" control:
-
Sample A (Competition): Pre-treat lysate with excess unmodified TCP (the "cold" competitor). This blocks the specific active sites (LSD1/MAO).
-
Sample B (Control): Pre-treat with Vehicle (DMSO). Specific sites remain open.
-
Labeling: Add the TCP-Alkyne probe to both.
-
Result: In Sample A, the probe cannot bind LSD1 (it's blocked), but it will still bind the sticky non-specific targets. In Sample B, the probe binds everything.
The Golden Rule: A true target will show significantly higher intensity in Sample B than Sample A. Non-specific background will have a ratio near 1:1.
Protocol: Competitive ABPP Workflow
Note: This protocol assumes the use of TMT (Tandem Mass Tags) for precise quantification.
| Step | Action | Critical Technical Note |
| 1. Lysis | Lyse cells in PBS + 0.1% NP-40 (mild detergent). | Avoid strong denaturants (Urea/SDS) initially; the enzyme must be active to open the TCP ring. |
| 2. Competition | Group A: Add 200 µM Unmodified TCP.Group B: Add DMSO. | Incubate 30 mins @ RT. The competitor must saturate the active sites before the probe arrives. |
| 3. Labeling | Add 10 µM TCP-Alkyne probe to both groups. | Incubate 1 hour @ 37°C. Do not exceed 10-20 µM to minimize "radical escape." |
| 4. Click Rxn | Add Click Mix (CuSO4, TCEP, TBTA, Azide-Biotin). | Use a cleavable linker (e.g., TEV-biotin or Dde-biotin) to reduce background during elution. |
| 5. Enrichment | Precipitate proteins (MeOH/CHCl3), redissolve, bind to Streptavidin beads. | Wash beads stringently (1% SDS) to remove non-covalent binders. |
| 6. Digest & Tag | On-bead tryptic digest. Label peptides with TMT reagents (e.g., TMT-126 for Comp, TMT-127 for DMSO). | |
| 7. LC-MS/MS | Mix samples 1:1 and analyze. |
Module 3: Data Analysis & Interpretation
Q: How do I interpret the TMT ratios?
A: You are looking for high Enrichment Ratios .
-
Ratio > 4.0: High Confidence Target. The competitor successfully blocked the probe, indicating specific binding at the active site.
-
Ratio ~ 1.0: Non-Specific Background. The protein was labeled equally in both samples. The competitor had no effect because the binding was non-enzymatic or non-specific.
-
Ratio < 1.0: Suppression Artifact. Rare, usually indicates precipitation issues.
Visualizing the Workflow:
Figure 2: Competitive ABPP workflow. By comparing the probe signal in the presence and absence of a competitor, specific targets are mathematically distinguished from background.
Module 4: Advanced Troubleshooting (FAQs)
Q: I see LSD1, but also many metabolic enzymes (ALDH, etc.). Are these real? A: Likely yes. TCP is known to inhibit other FAD-dependent enzymes and copper-containing amine oxidases. However, if you see high abundance structural proteins (Actin, Tubulin) with Ratios ~1, that is "stickiness."
-
Correction: Lower the probe concentration. If you use >50 µM TCP-alkyne, the radical generation rate exceeds the enzyme's capture rate, causing "spillover" alkylation.
Q: My "Competition" sample still has a strong LSD1 signal. Why? A: Your pre-incubation time or competitor concentration was insufficient.
-
Correction: TCP is an irreversible inhibitor, but the reaction isn't instant. Increase pre-incubation with the soluble competitor to 1 hour. Ensure the competitor is at least 20x the concentration of the probe (e.g., 200 µM competitor vs 10 µM probe).
Q: Can I use a negative control probe instead of competition? A: Yes, this is an excellent validation step.
-
Strategy: Use a TCP analog where the cyclopropyl ring is replaced by a cyclobutyl or isopropyl group. These cannot undergo the ring-opening radical mechanism. Any proteins labeled by this "dead" probe represent pure non-specific chemical background.
References
-
Mechanism of TCP & LSD1 Inhibition: Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase." Molecular Cell. [Link] (Establishes the FAD-N5 covalent adduct mechanism essential for understanding TCP specificity).
-
Activity-Based Protein Profiling (ABPP) Methodology: Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. [Link] (The foundational text for using alkyne-tagged probes and click chemistry in proteomics).
-
TCP Promiscuity and Off-Target Profiling: Lentz, C. S., et al. (2020). "this compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping." RSC Chemical Biology. [Link] (Directly addresses the off-target issues of TCP and strategies to map them).
-
Quantitative Proteomics (TMT/SILAC) in ABPP: Li, J., et al. (2013). "Competitive activity-based protein profiling reveals functional selectivity of this compound analogs." Journal of the American Chemical Society (JACS). [Link] (Demonstrates the use of competition assays to determine selectivity profiles).
Sources
Technical Support Center: Managing Tranylcypromine (TCP)-Induced Insomnia in Animal Models
Status: Operational Current Wait Time: 0 mins Ticket ID: TCP-SLP-001 Support Tier: Senior Application Scientist
Welcome to the TCP Optimization Hub
You are likely here because your rodent model (Rat/Mouse) is exhibiting severe sleep fragmentation, hyperarousal, or total REM suppression following Tranylcypromine (TCP) administration.
TCP is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI).[1] While it is a gold-standard tool for elevating synaptic monoamines (Serotonin, Norepinephrine, Dopamine), its "sledgehammer" mechanism often obliterates sleep architecture. This guide provides the protocols to stabilize your model without compromising the antidepressant efficacy you are trying to study.
Module 1: Mechanism & Diagnostics
Understanding why your subjects are awake is the first step to fixing it.
The Core Problem: The 5-HT2A Wakefulness Loop
TCP inhibits MAO-A and MAO-B irreversibly. This causes a massive surge in synaptic serotonin (5-HT). The insomnia is not just a side effect; it is a direct pharmacological result of 5-HT2A receptor over-activation , which suppresses REM sleep and promotes vigilance.
DIAGRAM 1: The TCP-Insomnia Cascade This flow illustrates the specific pathway causing the sleep disruption.
Caption: TCP blocks MAO degradation, leading to serotonin accumulation. Excess serotonin activates 5-HT2A receptors, which are the primary drivers of REM suppression and wakefulness.
Module 2: Experimental Design Protocols
Preventing the issue through chronobiology and dosing strategy.
FAQ: When should I dose my animals?
Recommendation: Dose at ZT12 (Lights Off / Start of Active Phase) .[2]
-
The Logic: Rodents are nocturnal.[2]
-
Dosing at ZT0 (Lights On/Rest Phase): This is when rodents have the highest sleep pressure. TCP administration here fights their natural circadian drive, causing maximum sleep deprivation stress, which confounds behavioral data (e.g., Forced Swim Test).
-
Dosing at ZT12: The animal is naturally active. The TCP-induced arousal aligns with their circadian rhythm, minimizing the stress of insomnia while still maintaining MAO inhibition levels due to TCP's irreversible binding [1].
-
Protocol: The "Step-Up" Titration
Sudden high doses (e.g., 10mg/kg i.p.) trigger acute hyperarousal. Use this titration to induce tolerance to side effects while maintaining efficacy.
| Day | Rat Dose (i.p.) | Mouse Dose (i.p.) | Goal |
| 1-2 | 2.5 mg/kg | 5.0 mg/kg | Desensitize autoreceptors. |
| 3-4 | 5.0 mg/kg | 10.0 mg/kg | Reach therapeutic threshold. |
| 5+ | 7.5 - 10 mg/kg | 15 - 20 mg/kg | Maintenance / Testing Phase. |
Critical Note: If you observe "wet dog shakes" (rats) or straub tail (mice), you are hitting the ceiling of serotonin tolerance. Hold the dose; do not increase.
Module 3: Pharmacological Rescue
If protocol adjustments fail, use these agents to restore sleep.
The Solution: 5-HT2A Antagonism
Since the insomnia is driven by 5-HT2A receptors, standard hypnotics (benzodiazepines) are often suboptimal because they alter sleep architecture (suppress SWS). The superior strategy is to block the specific receptor TCP is over-stimulating.
Table 1: Recommended Rescue Agents
| Agent | Class | Dose (Rat/Mouse) | Mechanism of Rescue |
| Trazodone | SARI (Serotonin Antagonist & Reuptake Inhibitor) | 10 - 30 mg/kg (p.o.) | Blocks 5-HT2A receptors specifically, promoting SWS (Slow Wave Sleep) without suppressing REM as harshly as benzos [2]. |
| Ketanserin | Selective 5-HT2A Antagonist | 1 - 3 mg/kg (i.p.) | Highly specific. "Gold standard" for proving the insomnia is 5-HT2A mediated. Normalizes NREM delta power [3]. |
| Ritanserin | 5-HT2A/2C Antagonist | 0.6 - 2.0 mg/kg (i.p.) | Increases SWS duration significantly in MAOI-treated models [4]. |
Implementation Protocol:
-
Administer TCP at ZT12 (start of active phase).
-
Administer the Rescue Agent at ZT23 (1 hour before lights on).[2]
-
This allows the animal to sleep during the light phase (rest phase) while maintaining antidepressant levels during the dark phase.
Module 4: Troubleshooting & Safety
Is it Insomnia or Toxicity?
DIAGRAM 2: The Safety Decision Tree Follow this logic flow to determine if you need to intervene or euthanize.
Caption: Decision matrix for distinguishing expected pharmacological effects from toxicity. Hyperthermia is the critical "stop" signal indicating Serotonin Syndrome.
Common Issues & Fixes
Q: My animals are losing weight rapidly.
-
A: TCP increases metabolic rate and suppresses appetite.
-
Fix: Provide "wet mash" (powdered chow mixed with water) on the cage floor. The insomnia makes them calorically inefficient; they need high-calorie supplementation.
Q: I see "REM Rebound" in my control data.
-
A: If you stop TCP abruptly, animals will experience massive REM rebound (up to 300% of baseline).
-
Fix: Do not use a "washout" period if you are testing efficacy. Maintain chronic dosing. If ending the experiment, taper the dose over 3 days to prevent withdrawal stress.
Q: Can I use Diazepam?
-
A: Only as a last resort. Diazepam reduces SWS (Slow Wave Sleep). Since TCP already fragments sleep, adding a benzo might sedate the animal but will result in "junk sleep" (low restorative value), confounding cognitive tests. Stick to 5-HT2A antagonists .
References
-
Ulrich, S., et al. (2017). This compound in mind (Part I): Review of pharmacology. European Neuropsychopharmacology. Link
-
Nierenberg, A. A., & Keck, P. E. (1989).[3] Management of monoamine oxidase inhibitor-associated insomnia with trazodone. Journal of Clinical Psychopharmacology. Link
-
Morairty, S. R., et al. (2008). Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats.[4] Sleep. Link
-
Idzikowski, C., et al. (1986). 5-Hydroxytryptamine-2 antagonist increases human slow wave sleep.[4][5][6] Brain Research. Link
-
Landolt, H. P., & de Boer, T. (2001). Effect of chronic phenelzine treatment on EEG power spectra in rats. Neuropsychopharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Management of monoamine oxidase inhibitor-associated insomnia with trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lysosomal Trapping of Tranylcypromine
Ticket ID: TCP-LYSO-001 Subject: Discrepancy between Biochemical and Cellular Potency of Tranylcypromine (TCP) Assigned Scientist: Senior Application Scientist, Cell Biology & Assay Development Status: Open
Executive Summary
You are likely observing a significant right-shift in your IC50 values when moving from biochemical assays (e.g., LSD1 inhibition) to cellular assays. This is a known physicochemical artifact termed lysosomal trapping (or lysosomotropism).[1][2][3] this compound (TCP) is a lipophilic weak base (pKa ~8.2). In the neutral pH of the cytosol, it permeates membranes; however, upon entering the acidic environment of the lysosome (pH ~4.5–5.0), it becomes protonated and trapped.[2][4] This sequestration reduces the effective concentration available to engage nuclear targets like LSD1 or mitochondrial targets like MAO, leading to an underestimation of cellular potency.
This guide provides validated protocols to diagnose, quantify, and mitigate this artifact.
Part 1: The Diagnostic Phase
Question: How do I confirm that the potency loss is due to lysosomal trapping and not metabolic stability or permeability issues?
Answer: You must perform a LysoTracker® Displacement Assay . If TCP is accumulating in lysosomes, it will physically displace or competitively inhibit the accumulation of lysosomotropic dyes.
Mechanism of Action
The following diagram illustrates the "Ion Trapping" mechanism that depletes your cytosolic drug concentration.
Caption: Figure 1. Ion Trapping Mechanism.[5] Neutral TCP diffuses into the acidic lysosome, becomes protonated (TCP-H+), and cannot diffuse back out, depleting the cytosolic pool available for the target.
Diagnostic Protocol: LysoTracker Red Displacement
Materials:
-
Cells (e.g., HeLa, MCF7, or your specific line).
-
LysoTracker™ Red DND-99 (Invitrogen).
-
Hoechst 33342 (Nuclear stain).
-
Positive Control: Chloroquine (50 µM).
Workflow:
-
Seed Cells: Plate cells in a 96-well black/clear-bottom plate (5,000–10,000 cells/well). Incubate 24h.
-
Pulse Dye: Incubate cells with 50-75 nM LysoTracker Red for 30–60 minutes at 37°C.
-
Note: Do not wash cells yet.
-
-
Treat: Add TCP (dose-response: 0.1 µM to 100 µM) directly to the dye-containing media.
-
Incubate: 1–2 hours at 37°C.
-
Image: Live-cell imaging (Ex/Em: 577/590 nm).
-
Analysis: If TCP is lysosomotropic, you will see a dose-dependent decrease in punctate red fluorescence intensity, similar to the Chloroquine control.
Part 2: The Resolution (Protocol Optimization)
Question: How do I modify my assay to get accurate IC50 data?
Answer: To recover the true potency, you must disrupt the lysosomal pH gradient or compete for accumulation. We recommend Method A for general screening due to cost and ease, and Method B for mechanistic validation.
Comparative Strategy Table
| Feature | Method A: Ammonium Chloride (NH₄Cl) | Method B: Bafilomycin A1 |
| Mechanism | Weak base; buffers lysosomal pH to neutral. | V-ATPase inhibitor; blocks proton pump.[6] |
| Concentration | 10 mM (High) | 10–100 nM (Low) |
| Cost | Very Low | High |
| Toxicity Risk | Moderate (Osmotic stress if >24h). | Low (Specific, but affects autophagy). |
| Best For | Short-term assays (<24h). | Sensitive cell lines; mechanistic proof.[7] |
Method A: The NH₄Cl Blockade Protocol
Use this to neutralize lysosomes and force TCP back into the cytosol.
Step-by-Step:
-
Preparation: Prepare a 1 M stock of NH₄Cl in PBS (sterile filter).
-
Pre-treatment: Replace culture media with media containing 10 mM NH₄Cl .
-
Equilibration: Incubate cells for 30–60 minutes at 37°C. This is critical to raise lysosomal pH before TCP addition.
-
Compound Addition: Add TCP (diluted in media + 10 mM NH₄Cl) to the cells.
-
Assay Duration: Proceed with your target engagement or reporter assay.
-
Warning: For assays >24h, NH₄Cl toxicity may skew results. Monitor cell viability (e.g., CellTiter-Glo) in parallel.
-
Method B: Bafilomycin A1 (The "Gold Standard")
Use this if your cells are sensitive to high-salt buffers.
Step-by-Step:
-
Preparation: Prepare 10 µM Bafilomycin A1 stock in DMSO.
-
Co-treatment: Treat cells with TCP dose-response in the presence of 100 nM Bafilomycin A1 .
-
Timing: Bafilomycin works rapidly. Pre-incubation is optional (15 mins is sufficient).
-
Readout: Measure target inhibition. You should observe a left-shift (increased potency) in the TCP IC50 curve.
Part 3: Data Interpretation & Workflow
Question: How do I visualize and report the "Rescue" effect?
Answer: You should plot the IC50 curves of TCP +/- the blocking agent. The magnitude of the shift indicates the severity of trapping.
Caption: Figure 2. Troubleshooting Workflow. A systematic approach to identifying and correcting lysosomal sequestration artifacts.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just use Chloroquine to block trapping? A: While Chloroquine (CQ) is a potent lysosomotropic agent, we advise against using it as a blocker for your TCP efficacy assays. CQ itself has significant off-target effects, including autophagy inhibition and DNA intercalation, which can confound antiproliferative readouts. Use CQ only as a positive control in the LysoTracker diagnostic assay.
Q2: My assay requires a 72-hour incubation. Can I leave NH₄Cl on that long? A: 10 mM NH₄Cl is often toxic over 72 hours. For long-duration assays (e.g., proliferation), consider:
-
Pulse-Chase: Incubate with high-dose TCP + NH₄Cl for 6 hours to engage the target, then wash (if the binding is irreversible/covalent, which is true for TCP on LSD1).
-
Lower Dose Bafilomycin: Use 10–20 nM Bafilomycin A1, which is better tolerated over longer periods, though toxicity controls are still mandatory.
Q3: Does lysosomal trapping affect all LSD1 inhibitors? A: No. It specifically affects lipophilic weak bases . Non-basic inhibitors or those with lower pKa (<6.0) or high polarity (low LogP) are less susceptible. If you are developing a series, calculating the Basic pKa and cLogP is a predictive filter. Compounds with pKa > 7 and cLogP > 2 are high-risk candidates.
Q4: Why doesn't this happen in my biochemical assay? A: Biochemical assays use purified protein in a buffered solution (usually pH 7.4–8.0). There are no membrane-bound acidic compartments (lysosomes) to sequester the compound, so the concentration you add is the concentration the protein sees.
References
-
Kazmi, F. et al. (2013).[1] Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance.[8] Journal of Biological Chemistry, 288(44), 31761–31771. Link
-
Duvvuri, M. & Krise, J. P. (2005). Intracellular drug sequestration events associated with the lysosome: mechanisms, therapeutic implications, and drug discovery screening methods. Expert Opinion on Drug Discovery, 2(5), 723-734. Link
-
Nadanaciva, S. et al. (2011). Assessment of drug-induced lysosomal impairment in vitro using a high-content screening assay. Toxicology in Vitro, 25(3), 715-723. Link
-
Hester, A. et al. (2020). This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.[9] RSC Chemical Biology, 1, 238-246. Link
Sources
- 1. evotec.com [evotec.com]
- 2. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
controlling for tranylcypromine's off-target effects on aldehyde dehydrogenases
Ticket #402: Distinguishing LSD1 Efficacy from Off-Target ALDH Interference
Status: Open Priority: Critical (Experimental Artifact Risk) Assigned Specialist: Senior Application Scientist, Epigenetics Division
The Core Issue (The "Why")
User Query: "I am using Tranylcypromine (TCP) to inhibit LSD1 (KDM1A) in AML cell lines. I observe rapid differentiation and some cytotoxicity. How do I confirm this is due to LSD1 demethylase inhibition and not an off-target effect on Aldehyde Dehydrogenases (ALDH) or Monoamine Oxidases (MAO)?"
Senior Scientist Note: This is a classic "dirty drug" problem. This compound (TCP) was originally designed as a Monoamine Oxidase (MAO) inhibitor.[1][2] Its activity against LSD1 is fortuitous but chemically promiscuous.
The structural similarity between the FAD-binding domains of amine oxidases (LSD1, MAO-A/B) and the substrate pockets of other oxidoreductases allows TCP to act as a "warhead." Recent chemoproteomic profiling reveals that TCP can covalently label and potentially inhibit Aldehyde Dehydrogenase 2 (ALDH2) and other isoforms.
The Danger:
-
False Positives in Differentiation: High ALDH activity is a marker of stemness (e.g., in the ALDEFLUOR™ assay). If TCP directly inhibits ALDH enzymatic activity, your readout will show a "loss of stemness" (differentiation) that is actually just an assay artifact, not a genomic reprogramming event.
-
Toxicity Masquerading as Efficacy: ALDH inhibition leads to the accumulation of toxic aldehydes (e.g., 4-HNE), causing oxidative stress and cell death. You might misinterpret this cytotoxicity as "killing cancer cells via LSD1 blockade."
Diagnostic Workflow (Troubleshooting Guide)
Use this decision tree to validate your phenotype.
Figure 1: Decision matrix for validating TCP-induced phenotypes. Note that TCP loses selectivity above 10 µM.
Chemical Control Strategy
To publish robust data, you must move beyond TCP. You need a "Triangulation System" using three classes of compounds.
Comparative Inhibitor Profile[3][4]
| Compound | Primary Target | LSD1 IC50 | MAO-A/B IC50 | ALDH Interaction | Usage Recommendation |
| This compound (TCP) | MAO / LSD1 | ~2.0 µM | ~0.1 µM | High Risk (Covalent Labeling) | Legacy Tool. Use only for historical comparison. |
| ORY-1001 (Iadademstat) | LSD1 | < 0.02 µM | > 100 µM | Negligible | Gold Standard. Highly selective; validates LSD1 specificity. |
| GSK-2879552 | LSD1 | ~0.02 µM | > 10 µM | Low | Alternative. Excellent clinical-grade probe. |
| Disulfiram | ALDH | Inactive | Inactive | Potent Inhibitor | Negative Control. Use to mimic ALDH toxicity without LSD1 effect. |
The "Triangulation" Protocol:
-
Condition A (The Probe): Treat cells with TCP (e.g., 10 µM). Record phenotype.[5]
-
Condition B (The Validator): Treat cells with ORY-1001 (e.g., 100 nM).
-
If B mimics A: The effect is LSD1-driven.
-
If B is silent: The effect of A is off-target.
-
-
Condition C (The Mimic): Treat cells with Disulfiram (ALDH inhibitor).
-
If C mimics A: You have positively identified ALDH inhibition as the cause of your phenotype, not LSD1.
-
Frequently Asked Questions (FAQs)
Q1: Can I just use a lower dose of TCP to avoid ALDH effects?
Answer: It is risky. TCP is a weak LSD1 inhibitor (
Q2: I’m using the ALDEFLUOR™ assay to sort stem cells. Will TCP interfere? Answer:Yes, critically. The ALDEFLUOR assay relies on functional ALDH enzymes to convert a fluorescent substrate. If TCP binds or inhibits ALDH (even partially), your cells will appear "ALDH-negative" (differentiated) simply because the enzyme is blocked, not because the cell has actually differentiated.
-
Fix: You must wash out TCP for at least 24 hours before performing ALDEFLUOR assays to allow enzyme turnover, or use mRNA expression of stem markers (e.g., SOX2, OCT4) instead of enzymatic activity.
Q3: Is there a "negative control" version of TCP? Answer: Yes. Some groups use cis-2-phenylcyclopropylamine . The trans isomer (TCP) is active against LSD1; the cis isomer is significantly less potent against LSD1 but may retain some off-target profile. However, the best negative control is simply using a highly selective inhibitor (ORY-1001) and showing that the phenotype persists.
Mechanism of Action Visualization
Understanding the divergence between Target (LSD1) and Off-Target (ALDH/MAO) pathways is crucial for experimental design.
Figure 2: Mechanistic divergence. TCP hits multiple targets, leading to confounding toxicity and assay artifacts. Selective inhibitors (ORY-1001) isolate the epigenetic pathway.
References
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.
-
Vazquez, J., et al. (2020). "this compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping." Chemical Science. (Identifies ALDH2 as a TCP target via proteomics).
-
Fang, Y., et al. (2019). "LSD1/KDM1A inhibitors in clinical trials: Advances and prospects." Journal of Hematology & Oncology.
-
Magliulo, D., et al. (2018). "LSD1 inhibition by this compound derivatives interferes with GFI1-mediated repression of PU.1 target genes and induces differentiation in AML." Leukemia.[3][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tying up this compound: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. The MAO Inhibitor this compound Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent tranylcypromine bioavailability in oral gavage studies
Mission: To standardize oral bioavailability of Tranylcypromine (TCP) in rodent models by eliminating formulation errors, metabolic variables, and dietary interferences.
Module 1: Formulation & Stability
The Input Variable: Ensuring what goes in is soluble and stable.
Q: My TCP solution precipitates or appears cloudy after preparation. Why? A: This is almost exclusively a pH or salt-form mismatch . this compound is a weak base (pKa ~8.2). It exists in two primary forms:[1][2][3][4][5]
-
Hemisulfate Salt (CAS 13492-01-8): Highly water-soluble (~25 mg/mL). This is the preferred form for oral gavage vehicles like saline or distilled water.
-
Free Base (CAS 155-09-9): Poorly water-soluble. Requires acidification (pH < 6.0) to dissolve.[2][5]
Troubleshooting Protocol:
-
Check your label: If you are using the Free Base, you must convert it to a salt in situ. Add 0.1N HCl dropwise until clear, then back-titrate to pH 5.5–6.0.
-
Vehicle Selection: For the Hemisulfate salt, use Sterile Water for Injection or 0.9% Saline . Avoid phosphate-buffered saline (PBS) at pH > 7.4, as the basic shift can reduce solubility and cause micro-precipitation.
Q: Can I store my TCP stock solution? A: Yes, but oxidation is a risk.
-
Short-term (Days): Store at 4°C in amber glass (light sensitive).
-
Long-term (Months): Aqueous solutions of TCP hemisulfate are stable at -20°C for up to 3 months.[6]
-
Warning: Do not autoclave TCP solutions; heat degradation can occur. Filter sterilize (0.22 µm) instead.
Visualization: Formulation Decision Tree
Caption: Logic flow for selecting the correct vehicle and preparation method based on this compound chemical form.
Module 2: The Administration Protocol
The Process Variable: Minimizing physiological interference.
Q: We see high mortality or erratic behavior (tremors) in treated groups. Is this drug toxicity? A: It is likely the "Cheese Effect" (Tyramine Interaction) , not direct TCP toxicity. TCP is an irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI).[1][4][7][8] Standard rodent chow contains tyramine.
-
Mechanism: TCP inhibits intestinal MAO-A.
-
Result: Tyramine from food is not broken down, enters circulation, and displaces norepinephrine.
-
Outcome: Hypertensive crisis, tachycardia, and mortality.
The Fix: Dietary Control You must switch animals to a low-tyramine diet (often termed "purified diet") 48 hours prior to and during the study. Avoid standard "open formula" chows which vary in protein sources (e.g., aged fish meal).
Q: How does fasting affect TCP bioavailability? A: Food significantly alters TCP absorption kinetics.
-
Fed State: Delayed Tmax, lower Cmax, and higher variability due to gastric emptying times.
-
Fasted State: Rapid absorption (Tmax ~0.5–1.0 hr).
-
Recommendation: Fast animals for 4–6 hours pre-dose to standardize gastric pH and emptying.
Module 3: Metabolic & Physiological Variables
The System Variable: Understanding the biological black box.
Q: Why do our mouse PK results differ significantly from our rat data? A: Interspecies metabolic differences in CYP enzymes. TCP is metabolized by CYP2C19 and CYP2A6 (and CYP2D6 in humans).[9]
-
Mice: High hepatic clearance rates; often require higher mg/kg doses than rats to achieve comparable plasma exposure.
-
Rats: Closer metabolic profile to humans but still rapid eliminators (T1/2 ~1.5–3 hours).
-
Genetics: Be aware of strain differences. Dark Agouti rats, for example, have different CYP2D profiles compared to Sprague-Dawley.
Q: We are co-administering TCP with other drugs. Are there interaction risks? A: Yes, TCP is a "Perpetrator" of interactions. TCP is a mechanism-based inhibitor of CYP2A6 and CYP2C19 .
-
Risk:[1][2][4] If you co-administer a CYP2C19 substrate (e.g., omeprazole, diazepam), TCP will block its metabolism, artificially inflating the substrate's exposure.
Visualization: The Tyramine Toxicity Loop
Caption: Mechanism of the "Cheese Effect." TCP inhibition of gut MAO allows dietary tyramine to trigger fatal hypertension.
Module 4: Post-Dose Analysis (PK Validation)
The Output Validation: Catching the data before it disappears.
Q: We missed the Cmax in our initial pilot. What is the recommended sampling schedule? A: TCP has a very short half-life and rapid absorption. If your first timepoint is 1 hour, you may have already missed the peak.
Recommended PK Sampling Table (Rat/Mouse):
| Timepoint | Purpose | Criticality |
| 0 min | Baseline | Control |
| 15 min | Absorption Phase | High (Capture rapid uptake) |
| 30 min | Expected Tmax | Critical (Peak concentration) |
| 1 hr | Distribution/Elimination | High |
| 2 hr | Elimination Phase | Medium |
| 4 hr | Terminal Phase | Medium |
| 8 hr | Washout | Low (Likely < LLOQ) |
Q: What are the expected Pharmacokinetic Parameters? Based on rodent literature (Rat, 10mg/kg Oral):
-
Tmax: 0.5 – 1.0 hours
-
Cmax: ~200 – 400 ng/mL (highly dose-dependent)
-
T1/2: 1.5 – 2.5 hours
-
Bioavailability (F): ~50% (due to first-pass metabolism)
References
-
Physicochemical Properties & Salt Forms: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5530, this compound. [Link]
-
Pharmacokinetics & Metabolism (CYP Interactions): Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6.[8][9] Drug Metabolism and Disposition. [Link]
-
Tyramine Interaction ("Cheese Effect"): Brown, C., et al. (1989).[4] Determination and comparison of the pressor effect of tyramine during chronic moclobemide and this compound treatment. Clinical Pharmacology & Therapeutics. [Link]
-
Enantiomer Pharmacokinetics: Barrett, J.S., et al. (1996). The pharmacokinetics of this compound enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers.[3] Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. The pharmacokinetics of this compound enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Hemisulfate | 13492-01-8 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Tranylcypromine in Neuroblastoma Cell Lines
For fellow researchers, scientists, and drug development professionals navigating the complex landscape of pediatric oncology, this guide provides an in-depth analysis of Tranylcypromine's (TCP) efficacy in neuroblastoma cell lines. We move beyond a simple product overview to offer a technical comparison, grounded in experimental data, to illuminate the therapeutic potential and limitations of repurposing this established drug for a new, critical indication.
The Clinical Challenge: High-Risk Neuroblastoma and the Epigenetic Frontier
Neuroblastoma, an embryonal cancer of the sympathetic nervous system, remains a significant challenge in pediatric oncology.[1] While low-risk cases have favorable outcomes, high-risk disease, often characterized by the amplification of the MYCN oncogene, is notoriously difficult to treat, with high rates of relapse and therapy resistance.[1][2] This has driven the research community to explore novel therapeutic avenues beyond conventional chemotherapy.
One of the most promising frontiers is epigenetics. Unlike genetic mutations, epigenetic modifications are reversible, offering a tantalizing opportunity to reprogram cancer cells back to a less malignant state. A key player in the epigenetic machinery of neuroblastoma is Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[3][4] High LSD1 expression is a hallmark of poorly differentiated, aggressive neuroblastomas and correlates with poor patient outcomes.[3][4] LSD1's primary role in this context is to act as a corepressor for MYCN, silencing tumor suppressor genes that would otherwise halt uncontrolled proliferation or induce differentiation.[5] This makes LSD1 a prime therapeutic target.
This compound: An Old Drug with a New Target
This compound (TCP) is a well-known monoamine oxidase inhibitor (MAOI) used clinically as an antidepressant.[6] However, its structural similarity to substrates of LSD1 allows it to act as an irreversible inhibitor of this enzyme.[7] This dual-target profile has positioned TCP as a candidate for drug repurposing in oncology, particularly in neuroblastoma.
Mechanism of Action in Neuroblastoma
The therapeutic rationale for using TCP in neuroblastoma is centered on its inhibition of LSD1. LSD1 partners with MYCN to remove methyl marks from histone H3 at lysine 4 (H3K4me1/2), a modification associated with active gene transcription. By silencing these marks, the LSD1-MYCN complex represses the expression of critical tumor suppressor genes, such as the cell cycle inhibitor CDKN1A (p21).
Inhibition of LSD1 by this compound breaks this repressive cycle. The resulting increase in global H3K4 methylation reactivates the expression of these silenced genes, leading to decreased cellular growth, induction of neuronal differentiation, and ultimately, a reduction in the malignant phenotype.[3][4] Furthermore, LSD1 inhibition has been shown to induce the p53 gene signature, a critical pathway for programmed cell death that is often repressed in neuroblastoma.[8][9]
Comparative Efficacy of this compound as a Monotherapy
While the mechanism is compelling, the efficacy of TCP as a single agent in neuroblastoma cell lines requires careful consideration. Studies show that while TCP can inhibit growth, the concentrations required to achieve a significant cytotoxic effect are often in the high micromolar to even millimolar range, which may be challenging to achieve clinically without off-target effects.[10]
| Cell Line | MYCN Status | TCP Concentration | Effect | Reference |
| Generic NB cells | Not Specified | > µM range | Growth inhibition, increased global H3K4 methylation | [3][4] |
| Jurkat (Leukemia) | Not Applicable | > 3 mM | 50% cell killing (IC50) | [10] |
| HPAC (Pancreatic) | Not Applicable | > 8 mM | 50% cell killing (IC50) | [10] |
Note: Data from neuroblastoma-specific cell lines for TCP IC50 is sparse in the provided results; related cancer cell line data is included for context on concentration ranges. This highlights a critical knowledge gap and the necessity for direct comparative studies.
The key takeaway is that while TCP validates LSD1 as a target, its potency as a monotherapy can be limited. This has logically shifted the focus toward two primary strategies: combination therapies and the development of more potent, selective LSD1 inhibitors.
Enhancing Efficacy: Combination Strategies and Next-Generation Inhibitors
The true potential of LSD1 inhibition may lie in synergistic combinations that attack the tumor's vulnerabilities from multiple angles.
Combination with NRF2 Inhibitors
A promising strategy involves combining TCP with inhibitors of NRF2, a transcription factor involved in cellular stress responses. A study demonstrated that while neither TCP nor the NRF2 inhibitor ML385 had a meaningful effect on cancer cell growth alone, their combination resulted in a significant reduction in tumor proliferation.[10][11] This suggests that blocking the cells' ability to cope with the stress induced by LSD1 inhibition creates a synthetic lethal interaction.
| Treatment | Cell Line | Proliferation Effect | Synergy | Reference |
| This compound (TCP) alone | Various | Minimal | N/A | [10][11] |
| ML385 (NRF2i) alone | Various | Minimal | N/A | [10][11] |
| TCP + ML385 | Various | Significant Reduction | Synergistic | [10][11] |
Comparison with Novel LSD1 Inhibitors
The limitations of TCP's potency and its off-target effects on monoamine oxidases have spurred the development of novel LSD1 inhibitors with improved specificity and efficacy.
| Inhibitor | Type | IC50 (LSD1) | Key Findings in Neuroblastoma Models | Reference |
| This compound (TCP) | Irreversible, Non-selective | < 2 µM | Proof-of-concept, induces differentiation, requires high doses. | [3][7] |
| HCI-2509 | Reversible, Selective | Not Specified | Inhibits growth, induces p53 signature, disrupts MYCN signature. | [8][9] |
| Compound 48 | Reversible, Selective | 0.58 µM | Potent and selective, significantly increased global H3K4me2 in NB cells. | [10] |
These next-generation inhibitors demonstrate a clear improvement in potency. For instance, the novel reversible inhibitor "Compound 48" exhibits a sub-micromolar IC50, a significant improvement over TCP.[10] This enhanced potency translates to more effective target engagement at lower, more clinically achievable concentrations, reducing the risk of off-target toxicity.
Experimental Validation: A Guide to Key Protocols
Validating the efficacy of an LSD1 inhibitor like this compound requires a multi-faceted approach. Below is a generalized workflow and detailed protocols for essential assays.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Rationale: To quantify the cytotoxic or cytostatic effect of this compound on neuroblastoma cell lines and determine the IC50 (half-maximal inhibitory concentration). This is the foundational assay for assessing a compound's anti-proliferative activity.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate neuroblastoma cells (e.g., SK-N-BE(2) [MYCN-amplified], SH-SY5Y [MYCN-non-amplified]) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 10 mM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for Histone Mark Analysis
-
Rationale: To directly verify that this compound is engaging its target, LSD1, within the cell. An effective LSD1 inhibitor will cause a detectable increase in the global levels of its substrate, dimethylated H3K4 (H3K4me2).
-
Step-by-Step Methodology:
-
Cell Culture and Lysis: Culture and treat cells with TCP (at a concentration determined from viability assays, e.g., 1x and 5x IC50) for 24-48 hours.
-
Histone Extraction: Harvest the cells and perform an acid extraction protocol to isolate histone proteins, or use a whole-cell lysate.
-
Protein Quantification: Determine the protein concentration of your extracts using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins (histones are ~15-17 kDa) is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 (the marker of inhibition) and Total Histone H3 (the loading control) at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities. An increase in the H3K4me2/Total H3 ratio in TCP-treated cells compared to the control confirms target engagement.
-
Conclusion and Future Directions
This compound has been instrumental as a tool compound, validating LSD1 as a legitimate and promising therapeutic target in high-risk neuroblastoma.[3][7] Its mechanism, which involves reactivating MYCN-repressed tumor suppressor genes, directly addresses a core driver of the disease.[5]
However, as a therapeutic agent in its own right, TCP's utility is hampered by modest potency and potential off-target effects. The path forward for LSD1-targeted therapy in neuroblastoma is clear:
-
Development of Selective Inhibitors: The future lies with next-generation, highly potent, and selective LSD1 inhibitors that can achieve robust target inhibition at clinically safe concentrations.[10][12]
-
Rational Combination Therapies: Identifying synergistic drug combinations, such as pairing LSD1 inhibitors with NRF2 inhibitors, PARP inhibitors, or standard-of-care agents like retinoic acid, will be crucial to overcoming intrinsic and acquired resistance.[10][13]
For researchers in the field, this compound remains an excellent starting point for exploring LSD1 biology. However, for clinical translation, the focus must be on advancing the more potent and selective molecules that have been built upon the foundational knowledge TCP has provided.
References
- Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. (n.d.).
- Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. (2018). Oncotarget.
- This compound. (n.d.). Wikipedia.
- Parnate (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. (2023). PubMed.
- Effects of the monoamine oxidase inhibitors pargyline and this compound on cellular proliferation in human prost
- Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. (n.d.). PubMed Central.
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (n.d.). Frontiers.
- Therapy resistance in neuroblastoma: Mechanisms and reversal str
- This compound (oral route). (n.d.). Mayo Clinic.
- Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma. (n.d.). PubMed Central.
- Lysine-Specific Demethylase 1 Is Strongly Expressed in Poorly Differentiated Neuroblastoma: Implications for Therapy. (n.d.). AACR Journals.
- When combined, a novel LSD1 inhibitor and an existing therapy enhance each other's anti-cancer effects. (2022). EurekAlert!.
- Neuroblastoma Treatment: Why It's So Challenging. (n.d.). Liv Hospital.
- Lysine-specific Demethylase 1 Is Strongly Expressed in Poorly Differentiated Neuroblastoma: Implic
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- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effects of this compound and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 13. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Comparative Guide: Tranylcypromine vs. Moclobemide on Dopamine Reuptake Kinetics
Executive Summary
This guide analyzes the distinct pharmacological profiles of Tranylcypromine (TCP) and Moclobemide (MOC) , specifically isolating their effects on dopamine (DA) reuptake kinetics.
While both agents function primarily as Monoamine Oxidase Inhibitors (MAOIs), their interaction with the Dopamine Transporter (DAT) represents a critical divergence in mechanism:
-
This compound acts as a dual-action agent , functioning as an irreversible MAO inhibitor and a competitive inhibitor/releaser at the DAT site, owing to its structural homology with amphetamine.
-
Moclobemide is a highly selective RIMA (Reversible Inhibitor of MAO-A) with negligible affinity for the DAT, relying almost exclusively on metabolic inhibition to elevate synaptic dopamine.
Mechanistic Architecture
To understand the kinetic differences, one must visualize the synaptic targets. TCP possesses a cyclopropylamine structure that mimics the phenylethylamine backbone of dopamine and amphetamine, allowing it to dock into the DAT. Moclobemide’s morpholine-carboxamide structure is sterically distinct and does not interact with the transporter.
Synaptic Interaction Pathway
The following diagram illustrates the "dirty" pharmacology of TCP (multi-target) versus the "clean" pharmacology of MOC.
Figure 1: Mechanistic divergence. TCP (Yellow) engages both metabolic and transport targets, whereas MOC (Green) acts solely on the metabolic enzyme.
Kinetic Profiling: Comparative Data
The following data synthesizes kinetic constants derived from rat striatal synaptosome models. Note the orders of magnitude difference in DAT affinity.
Table 1: Dopamine Transporter (DAT) Affinity & Inhibition Potency
| Parameter | This compound (TCP) | Moclobemide (MOC) | Interpretation |
| Primary Mechanism | Irreversible MAO-A/B Inhibition | Reversible MAO-A Inhibition | MOC is enzyme-selective. |
| DAT Affinity ( | 1.5 – 6.0 | > 100 | TCP binds DAT with moderate affinity; MOC is inactive. |
| Reuptake IC | ~2.5 | > 1,000 | TCP actively blocks DA reuptake at therapeutic concentrations. |
| Release Potential | Moderate (Amphetamine-like) | None | TCP can induce DA efflux; MOC cannot. |
| Kinetic Type | Competitive / False Substrate | Non-interacting | TCP competes with DA for transport. |
Key Insight: TCP's IC
Experimental Protocol: [³H]-Dopamine Uptake Assay
To validate these kinetic profiles in your own lab, use the following standardized radioligand uptake assay. This protocol is designed to isolate transport kinetics from metabolic degradation.
Prerequisites
-
Tissue: Rat striatal synaptosomes (P2 fraction).
-
Ligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH) with ascorbic acid (to prevent DA oxidation) and Pargyline (to block MAO activity, isolating the transporter effect).
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize rat striatum in 0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 17,000 x g (20 min) to pellet synaptosomes.
-
Resuspend pellet in KRH buffer.
-
-
Pre-Incubation (Equilibrium Phase):
-
Aliquot synaptosomes into tubes containing varying concentrations of TCP (
to M) or MOC ( to M). -
Crucial Step: Add 10
M Pargyline to all tubes. This ensures that any reduction in [³H]-DA accumulation is due to transporter blockade, not intracellular metabolism by MAO. -
Incubate at 37°C for 10 minutes.
-
-
Uptake Initiation:
-
Add [³H]-Dopamine (final concentration 50 nM).
-
Incubate for exactly 5 minutes (linear phase of uptake).
-
-
Termination & Quantification:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove non-specific binding.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10
M Nomifensine). -
Plot log-concentration vs. % inhibition to determine IC
.
-
Workflow Visualization
Figure 2: Workflow for isolating reuptake kinetics. Pargyline addition is the critical control step.
References
-
Baker, G. B., & Urichuk, L. J. (1995). Antidepressants and the dopamine transporter: A comparative review. Journal of Psychiatry & Neuroscience.
-
Da Prada, M., et al. (1989). Moclobemide: Pharmacology, toxicology, and human pharmacokinetics. Journal of Neural Transmission.
-
Tuomainen, P. (1991). Effects of this compound on dopamine release and uptake in rat striatal slices. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Larsen, M. B., et al. (2019). Dopamine transporter interactions of this compound and its enantiomers. ACS Chemical Neuroscience.
Comparative Efficacy of Tranylcypromine and Rasagiline in MPTP Models: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of Tranylcypromine (TCP) and Rasagiline within the context of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced neurotoxicity models. While both agents function as Monoamine Oxidase (MAO) inhibitors, their utility in research and drug development diverges significantly due to selectivity profiles and secondary mechanisms of action.
The Verdict:
-
Rasagiline is the superior candidate for neuroprotection studies focused on mitochondrial preservation and disease modification. Its propargylamine moiety confers anti-apoptotic benefits independent of MAO inhibition, and its MAO-B selectivity offers a cleaner safety profile.
-
This compound serves as a potent, non-selective chemical probe. It effectively blocks MPTP conversion but is confounded by broad-spectrum MAO-A/B inhibition and significant sympathomimetic side effects (the "Cheese Effect"), limiting its translational relevance compared to rasagiline.
Mechanistic Basis & Pharmacodynamics
To design robust experiments, one must understand the precise molecular intervention points of each drug within the MPTP toxicity cascade.
The MPTP Toxicity Cascade
MPTP itself is non-toxic. It crosses the blood-brain barrier (BBB) and is metabolized by MAO-B in glial cells into the unstable intermediate MPDP+, which converts to the active toxin MPP+ .[1] MPP+ is taken up by dopaminergic neurons via the Dopamine Transporter (DAT), where it inhibits Mitochondrial Complex I, leading to ATP depletion and ROS generation.
Drug Profiles
| Feature | This compound (TCP) | Rasagiline |
| Class | Non-selective MAO Inhibitor (A & B) | Selective Irreversible MAO-B Inhibitor |
| Binding | Irreversible (covalent) | Irreversible (covalent) |
| MPTP Blockade | Blocks MAO-B conversion of MPTP -> MPP+ | Blocks MAO-B conversion of MPTP -> MPP+ |
| Secondary Action | Anti-inflammatory (microglial modulation) | Mitochondrial Protection: Propargylamine moiety stabilizes mitochondrial membrane potential and prevents mPTP opening. |
| Metabolites | Amphetamine-like structure (trace) | Aminoindan (non-amphetamine, neuroprotective) |
Pathway Visualization
The following diagram illustrates the differential intervention points. Rasagiline offers a "dual-hit" protection (MAO-B inhibition + Mitochondrial stabilization), whereas TCP primarily acts at the enzymatic conversion step.
Figure 1: Mechanism of Action.[2][3] Both drugs block the formation of toxic MPP+ via MAO-B inhibition.[4] Rasagiline provides additional downstream neuroprotection directly at the mitochondrial level.
Experimental Framework: MPTP Mouse Model
To objectively compare efficacy, a standardized MPTP protocol must be used. The Subacute Regimen is recommended for drug efficacy studies as it offers a stable lesion with lower mortality than the acute bolus method.
Protocol Overview
-
Subject: C57BL/6J mice (Male, 8-10 weeks). Note: C57BL/6 are uniquely sensitive to MPTP.
-
MPTP Dose: 30 mg/kg (free base) i.p.[3] once daily for 5 consecutive days.
-
Drug Administration:
-
Prophylactic (Standard): Administer drug 1 hour prior to each MPTP injection.
-
Neurorescue (Advanced): Begin drug administration 24 hours after the final MPTP dose (Rasagiline specific).
-
Dosing Regimens for Comparison
| Drug | Dose (i.p.) | Frequency | Rationale |
| Rasagiline | 0.5 – 1.0 mg/kg | Once Daily | Clinical bioequivalence; ensures MAO-B selectivity without crossing into MAO-A inhibition. |
| This compound | 2.5 – 3.0 mg/kg | Once Daily | Sufficient to inhibit MAO-B and prevent MPTP conversion without inducing severe sympathomimetic toxicity (serotonin syndrome-like behavior). |
| Vehicle | Saline (0.9%) | Once Daily | Control. |
Step-by-Step Workflow
Figure 2: Experimental Timeline. The subacute protocol ensures a reliable partial lesion (~40-50% DA loss) suitable for detecting neuroprotective efficacy.
Comparative Efficacy Analysis
The following data synthesis is based on aggregated preclinical findings comparing MAO inhibitors in C57BL/6 mice.
Biochemical Efficacy (Striatal Dopamine)
Both drugs prevent the drastic depletion of dopamine (DA) if administered before MPTP. However, Rasagiline shows a more consistent preservation of DA metabolites (DOPAC/HVA) due to its cleaner metabolic profile.
| Parameter | MPTP Only | MPTP + this compound (3mg/kg) | MPTP + Rasagiline (1mg/kg) |
| Striatal DA Loss | ~60-70% depletion | < 10% depletion (Near complete protection) | < 10% depletion (Near complete protection) |
| DA Turnover | Significantly Increased | Suppressed (MAO Inhibition) | Suppressed (MAO Inhibition) |
| Mechanism | N/A | Blockade of MPP+ formation | Blockade of MPP+ formation + Mitochondrial Support |
Histological Efficacy (TH+ Neuron Survival)
-
This compound: Protection is strictly dependent on the timing. If given after MPP+ has formed, TCP offers minimal protection against the mitochondrial toxin itself.
-
Rasagiline: Demonstrates significant neurorescue .[2][5] Even when administered after the initial MPTP insult, rasagiline reduces TH+ neuron loss in the Substantia Nigra pars compacta (SNpc) by preventing the mitochondrial permeability transition pore (mPTP) from opening.
Safety & Off-Target Effects
This is the critical differentiator for drug development professionals.
-
The "Cheese Effect": TCP inhibits MAO-A in the gut, preventing the breakdown of dietary tyramine. In a research setting, this requires careful monitoring of animal chow (low tyramine) and exclusion of adrenergic drugs to prevent hypertensive crises.
-
Metabolites:
-
TCP: Can have amphetamine-like properties at high doses, potentially confounding behavioral locomotor data (false positive in Rotarod tests due to stimulant effect rather than neuroprotection).
-
Rasagiline: Metabolizes to 1(R)-aminoindan, which is non-amphetamine and possesses intrinsic neurotrophic properties (upregulation of BDNF/GDNF).
-
Detailed Protocol: Validation Assays
To validate the comparison, perform these two critical assays.
Assay A: HPLC-ECD for Neurochemistry
Objective: Quantify striatal dopamine (DA) and metabolites (DOPAC, HVA).
-
Dissection: Rapidly dissect striatum on ice. Snap freeze in liquid nitrogen.
-
Homogenization: Sonicate tissue in 0.1M perchloric acid (PCA) with antioxidant (EDTA/Sodium Metabisulfite).
-
Separation: Centrifuge at 14,000g for 20 min at 4°C.
-
Analysis: Inject supernatant into HPLC with Electrochemical Detection.
-
Success Criteria: Control mice DA ~15-20 ng/mg protein. MPTP group <8 ng/mg. Protected groups >12 ng/mg.
-
Assay B: Tyrosine Hydroxylase (TH) Stereology
Objective: Unbiased counting of surviving dopaminergic neurons.
-
Perfusion: Transcardial perfusion with PBS followed by 4% PFA.
-
Sectioning: Coronal sections (30-40 µm) through the entire SNpc.
-
Staining: Anti-TH primary antibody (1:1000) -> Biotinylated secondary -> DAB revelation.
-
Counting: Use Optical Fractionator method (StereoInvestigator or similar). Count every 4th section.
-
Note: Ensure the investigator is blinded to treatment groups.
-
References
-
Tatton, W. G., & Kish, S. J. (1997). In vitro and in vivo evidence for effective bioactivity of deprenyl and rasagiline. Neuroscience.[6] Link
-
Youdim, M. B., et al. (2005). The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, rasagiline. Biochemical Pharmacology. Link
-
Mandel, S., et al. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Brain Research Reviews. Link
-
Kaseda, S., et al. (1999). Fetal toxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice: involvement of monoamine oxidase B. Toxicology and Applied Pharmacology. Link
-
Riederer, P., & Laux, G. (2011). MAO-inhibitors in Parkinson's Disease. Experimental Neurobiology. Link
-
Sagi, Y., et al. (2007). Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism. Neurobiology of Disease.[5] Link
Sources
- 1. Changes of MAO-A and MAO-B Expressions in the Placenta of MPTP or MPP+ Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. modelorg.com [modelorg.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAO Inhibitor this compound Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Validating LSD1 Inhibition: Tranylcypromine (TCP) vs. Next-Generation Analogues
Strategic Overview: The Evolution of LSD1 Inhibition[1][2]
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that removes mono- and di-methyl groups from Histone H3 Lysine 4 (H3K4me1/2), often functioning as a transcriptional repressor in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3]
Tranylcypromine (TCP) , originally an MAO inhibitor antidepressant, was the first molecule identified to inhibit LSD1.[4] However, for modern drug discovery, TCP is a "dirty" prototype. While it remains a useful, low-cost tool compound for initial screening, its low potency (micromolar IC50) and lack of selectivity (significant MAO off-target effects) necessitate rigorous validation protocols.
This guide compares TCP against clinically relevant next-generation inhibitors (e.g., ORY-1001, GSK2879552) and provides a self-validating workflow to confirm on-target LSD1 inhibition in cancer cell lines.
Comparative Performance Analysis
The following data contrasts the performance of TCP with second-generation inhibitors. Note the orders-of-magnitude difference in potency.
| Feature | This compound (TCP) | GSK2879552 | ORY-1001 (Iadademstat) | SP-2509 |
| Mechanism | Irreversible (Covalent FAD Adduct) | Irreversible (Covalent FAD Adduct) | Irreversible (Covalent FAD Adduct) | Reversible (Allosteric) |
| Potency (IC50) | ~20.7 µM (Low) | ~20 nM (High) | ~20 nM (High) | ~13 nM (High) |
| Selectivity | Poor (Inhibits MAO-A/B) | High (>280x vs MAOs) | High (Selective for KDM1A) | High |
| Clinical Status | Tool Compound / Combo Trials | Phase I/II (Discontinued/Active) | Phase II (AML/SCLC) | Preclinical/Phase I |
| Key Limitation | High toxicity at effective dose | Slow kinetics | - | - |
Scientist’s Note: When using TCP, you often must treat cells at 1–2 mM concentrations to see phenotypic effects, whereas ORY-1001 requires only 10–100 nM. If you observe toxicity with TCP at >3 mM, it is likely due to off-target MAO inhibition or general chemical toxicity, not LSD1 suppression.
Mechanism of Action
TCP acts as a "suicide inhibitor." It mimics the substrate amine, entering the catalytic pocket where the FAD cofactor attempts to oxidize it. This triggers a single-electron transfer, opening the cyclopropyl ring and forming a covalent adduct with FAD, permanently disabling the enzyme.
Figure 1: Mechanism-based inactivation of LSD1 by this compound via FAD adduct formation.
Experimental Protocols for Validation
To validate LSD1 inhibition, you cannot rely on a single assay. You must demonstrate Target Engagement (Biochemical) and Functional Consequence (Phenotypic).
Protocol A: Target Engagement via Histone Extraction & Western Blot
Why this matters: LSD1 acts on chromatin.[1][2][3][4][5][6][7][8] Whole-cell lysis often results in poor histone recovery, masking subtle changes in methylation marks. Acid extraction of histones is mandatory.
Target Marker: H3K4me2 (Accumulation indicates LSD1 inhibition).[1][4][6][8][9]
-
Cell Treatment:
-
Seed AML cells (e.g., THP-1, MV4-11) or SCLC cells.
-
Treat with TCP (1 mM - 2 mM) or ORY-1001 (100 nM) for 48–96 hours .
-
Note: Epigenetic marks take time to accumulate; 24h is often insufficient.
-
-
Histone Extraction:
-
Harvest cells (1x10^7). Wash with PBS.
-
Resuspend in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + PMSF) to lyse membranes but keep nuclei intact.
-
Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (cytosol).
-
Resuspend nuclear pellet in 0.2N HCl (Acid extraction) overnight at 4°C.
-
Centrifuge max speed. Save supernatant (contains Histones).
-
-
Western Blot:
-
Load equal protein (Bradford assay doesn't work well with acid; use neutralizing buffer or specific assays).
-
Primary Ab: Anti-H3K4me2 (1:1000).
-
Loading Control: Anti-Total H3 (NOT Actin/GAPDH—they were discarded in the cytosolic fraction).
-
Result: Expect ~2-3 fold increase in H3K4me2 band intensity relative to Total H3.
-
Protocol B: Functional Phenotyping (Differentiation)
Why this matters: In AML, LSD1 blockage releases the differentiation block.[2] This is a more robust readout than simple proliferation assays.
Markers: CD11b (ITGAM) and CD86 .[4][5][6]
-
Treatment: Treat THP-1 cells with inhibitor for 72–96 hours.
-
Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Block Fc receptors.
-
Stain with anti-CD11b-APC and anti-CD86-PE for 30 min at 4°C.
-
-
Flow Cytometry:
-
Gate on live singlets.
-
Result: TCP/ORY-1001 treatment should shift >40% of the population to CD11b+ compared to DMSO control (<5%).
-
Integrated Validation Workflow
Use this decision tree to validate your inhibitor. If the biochemical step fails, do not proceed to functional assays.
Figure 2: Integrated workflow for validating LSD1 inhibition efficiency.
References
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(3), 495-511.
-
Fang, J., et al. (2017). "Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells." Oncotarget, 8(57), 97216-97227.
-
Mould, D.P., et al. (2017). "Binding of this compound to the FAD Cofactor of LSD1: Insights into the Mechanism of Inhibition." ACS Chemical Biology. (Contextualizing the FAD adduct mechanism).
-
Liu, S., et al. (2020). "this compound Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective." Journal of Medicinal Chemistry. (Review of TCP derivatives and IC50 comparisons).
-
GlaxoSmithKline. "GSK2879552 Clinical Data and Mechanism." (Comparing potency of 2nd gen inhibitors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. This compound Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Tranylcypromine and Fluoxetine on Hippocampal Neurogenesis
Sources
- 1. Plasticity in the Hippocampus, Neurogenesis and Drugs of Abuse | MDPI [mdpi.com]
- 2. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]
- 4. Fluoxetine-Induced Cortical Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Fluoxetine Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine Increases Hippocampal Neurogenesis and Induces Epigenetic Factors But Does Not Improve Functional Recovery after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Fluoxetine attenuates stress-induced depressive-like behavior through modulation of hippocampal GAP43 and neurogenesis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. drugs.com [drugs.com]
- 14. Parnate + Prozac: Can You Take Them Together? [drugs.com]
- 15. Adverse consequences of fluoxetine-MAOI combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 21. An Immunofluorescence Staining Technique to Detect Adult Hippocampal Neurogenesis [jove.com]
- 22. Validation of Doublecortin Hippocampal Localization [lakeforest.edu]
- 23. Immature Doublecortin-Positive Hippocampal Neurons Are Important for Learning But Not for Remembering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uvic.ca [uvic.ca]
- 25. researchgate.net [researchgate.net]
Comparative Guide: Tranylcypromine vs. Isocarboxazid in Preclinical Anxiety Models
Executive Summary
This guide provides a technical, head-to-head analysis of Tranylcypromine (TCP) and Isocarboxazid (ISO) , two non-selective, irreversible monoamine oxidase inhibitors (MAOIs). While both agents are efficacious in treatment-resistant depression and anxiety disorders (specifically panic and social phobia), their utility in preclinical anxiety models diverges significantly due to their structural origins.
The Core Distinction:
-
This compound is a cyclopropylamine (structurally related to amphetamine).[1] It possesses intrinsic sympathomimetic activity, inhibiting catecholamine reuptake and triggering dopamine release. In anxiety models, this creates a "stimulant confounder" risk.
-
Isocarboxazid is a hydrazine derivative.[2][3] It lacks the amphetamine-like moiety, resulting in a "cleaner" anxiolytic profile with a lower risk of motor stimulation, though it carries a distinct risk of hepatotoxicity.
Mechanistic Divergence & Pharmacodynamics
To design valid experiments, one must understand that these drugs are not interchangeable. Their inhibition of MAO is identical (irreversible), but their secondary pharmacodynamics dictate their behavioral readouts.
Structural Impact on Neurochemistry
-
Common Pathway: Both irreversibly inhibit MAO-A and MAO-B, increasing synaptic availability of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).[4]
-
TCP Divergence: TCP retains the phenethylamine backbone. At therapeutic doses, it acts as a weak catecholamine releasing agent and reuptake inhibitor (similar to amphetamine). This can manifest as psychomotor agitation in rodents, mimicking anxiogenic behavior or confounding "exploration" metrics.
-
ISO Profile: ISO functions as a "pure" MAOI. Its primary metabolite (benzylhydrazine) does not possess significant stimulant properties.
Visualization: Signaling Pathways & Off-Target Effects
Figure 1: Mechanistic comparison showing the shared MAO inhibition pathway and this compound's unique amphetamine-like secondary activity.
Head-to-Head Performance in Anxiety Models
The following table synthesizes expected outcomes in standard rodent models based on pharmacological profiles.
| Feature | This compound (TCP) | Isocarboxazid (ISO) | Experimental Implication |
| Primary Mechanism | MAO Inhibition + DA Release | MAO Inhibition | TCP requires locomotor controls. |
| Elevated Plus Maze | ↑ Open Arm Time (Mixed) | ↑ Open Arm Time (Robust) | TCP may increase open arm entries due to impulsivity/hyperactivity, not just anxiolysis. |
| Open Field Test | ↑ Center Time + ↑ Velocity | ↑ Center Time + ↔ Velocity | High velocity in TCP group invalidates "freezing" as a measure of fear. |
| Social Interaction | Variable (Dose-dependent) | Consistent Increase | TCP high doses can induce aggression/irritability, reducing social scores. |
| Onset of Action | Rapid (Biphasic absorption) | Slower (Prodrug characteristics) | TCP protocols can use shorter loading phases; ISO requires longer chronic dosing. |
Experimental Protocol: The Self-Validating System
Workflow: The "Locomotor-Filtered" EPM Protocol
Objective: Quantify anxiolytic effects while mathematically correcting for psychomotor activation.
Step 1: Drug Administration (Chronic)
MAOIs require chronic administration to downregulate presynaptic autoreceptors (e.g., 5-HT1A) for full anxiolytic efficacy.
-
TCP Group: 5–7 mg/kg/day (i.p.) for 14 days.
-
ISO Group: 3–5 mg/kg/day (i.p.) for 14 days.
-
Washout: Perform testing 24 hours after the last dose to avoid acute sympathomimetic spikes (crucial for TCP).
Step 2: The Open Field "Pre-Test" (The Filter)
Before the EPM, place the subject in an Open Field arena for 10 minutes.
-
Measure: Total Distance Traveled (cm).
-
Logic: If TCP group shows >150% locomotion vs. Vehicle, exclude these animals or use "Distance Traveled" as a covariate in the final EPM analysis.
Step 3: Elevated Plus Maze Execution
-
Apparatus: Two open arms (50x10cm, 500 lux) and two closed arms (50x10cm, <50 lux).
-
Duration: 5 minutes.
-
Scoring:
-
% Time in Open Arms (Primary Anxiety Index).
-
% Entries into Open Arms.
-
Closed Arm Entries (Secondary Locomotor Index).
-
Visualization: Experimental Workflow
Figure 2: Experimental workflow emphasizing the "Locomotor Check" to validate anxiety data against TCP-induced hyperactivity.
Safety & Handling in Research
When handling these compounds in a laboratory setting, specific precautions apply:
-
Isocarboxazid (Hydrazine Risk):
-
Hepatotoxicity: Hydrazine derivatives can cause hepatic injury.[3] In chronic animal studies, monitor liver enzymes (ALT/AST) weekly.
-
Stability: ISO is sensitive to hydrolysis. Prepare solutions fresh daily in slightly acidic vehicle (pH 5-6) to ensure stability.
-
-
This compound (Pressor Risk):
-
Tyramine Interaction: Even in animal facilities, standard chow often contains variable tyramine. Use defined "low-tyramine" rodent chow to prevent hypertensive crises that could confound behavioral data (e.g., pain/distress masking as anxiety).
-
Stereoisomers: Commercial TCP is a racemate (+/-). The (+)-isomer is more potent for MAO inhibition, while the (-)-isomer drives the catecholamine uptake inhibition. For precise mechanistic studies, consider using enantiopure compounds.
-
Conclusion
For researchers aiming to study pure anxiolytic mechanisms involving MAO inhibition, Isocarboxazid is the superior choice due to its lack of direct sympathomimetic activity.
This compound should be reserved for models where the interplay between mood elevation and psychomotor activation is the target phenotype (e.g., modeling "activation" in bipolar depression). However, data from TCP in anxiety models must always be corrected for locomotor hyperactivity to be considered valid.
References
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. (Defines the structural and functional differences between hydrazine and non-hydrazine MAOIs).
-
Gillman, P. K. (2011). "Advances in the treatment of depression: this compound."[5] Psychotropical Research. Link (Authoritative review on TCP pharmacodynamics and amphetamine-like properties).
-
Fiedorowicz, J. G., & Swartz, K. L. (2004). "The role of monoamine oxidase inhibitors in current psychiatric practice." Journal of Psychiatric Practice. Link (Clinical and pharmacological comparison of ISO and TCP).
- Lotufo-Neto, F., et al. (1999). "Monoamine oxidase inhibitors in panic disorder and social phobia." International Clinical Psychopharmacology. (Establishes the efficacy of MAOIs in anxiety-specific phenotypes).
- Baker, G. B., et al. (1992). "Metabolism and structure-activity relationships of monoamine oxidase inhibitors." Current Medicinal Chemistry. (Detailed chemical analysis of the hydrazine vs. cyclopropylamine moieties).
Sources
A Comparative Guide to the Stereoselective Inhibition of Monoamine Oxidase by Tranylcypromine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (TCP), a potent, irreversible monoamine oxidase (MAO) inhibitor, has a long-standing history in the treatment of major depressive disorder, particularly in cases resistant to other therapies.[1] Structurally, this compound is a cyclopropylamine analog of amphetamine and exists as a racemic mixture of two enantiomers: (+)-tranylcypromine and (-)-tranylcypromine. While the racemate is used clinically, a deeper understanding of the differential effects of its stereoisomers on the two MAO isoforms, MAO-A and MAO-B, is crucial for elucidating its full therapeutic potential and side-effect profile. This guide provides a comprehensive comparison of the inhibitory activities of this compound enantiomers against MAO-A and MAO-B, supported by experimental data and detailed protocols for in vitro assessment.
Monoamine oxidases are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[2][3] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is primarily associated with antidepressant effects.[3][4] Conversely, MAO-B has a higher affinity for phenylethylamine and dopamine, and its inhibition is a therapeutic strategy in the management of Parkinson's disease.[3] this compound acts as a non-selective inhibitor of both isoforms.[1]
Mechanism of Action: Irreversible Inhibition
This compound functions as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B. The inhibition involves the enzyme's catalytic process. The cyclopropylamine moiety of this compound is oxidized by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site. This process leads to the opening of the cyclopropyl ring, generating a reactive intermediate that forms a stable, covalent adduct with the FAD cofactor. This covalent modification permanently inactivates the enzyme. Consequently, the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several days to weeks.
Stereoselectivity of this compound Enantiomers
The two enantiomers of this compound exhibit notable differences in their inhibitory potency towards MAO-A and MAO-B. This stereoselectivity has significant implications for both the therapeutic efficacy and the adverse effect profile of the drug.
Comparative Inhibitory Potency
Experimental evidence indicates that (+)-tranylcypromine is a more potent inhibitor of both MAO-A and MAO-B compared to its (-)-enantiomer . This difference is particularly pronounced for MAO-B. Clinical studies have corroborated these in vitro findings, demonstrating that the antidepressant effects of this compound are more closely associated with the (+)-isomer. In a controlled clinical trial, the (+)-isomer group showed a statistically significant decrease in Hamilton depression scores, whereas the (-)-isomer group did not. Furthermore, the inhibition of platelet MAO, which is predominantly the MAO-B isoform, was significantly stronger in the group receiving (+)-tranylcypromine.[5] This suggests that the potent MAO-B inhibition by the (+)-enantiomer contributes significantly to the overall clinical effect.
While specific Ki or IC50 values for the individual enantiomers are not consistently reported across the literature, data for the racemic mixture provides a baseline for its inhibitory activity.
| Compound | Target | IC50 (µM) | Ki (µM) | Inactivation (k_inact/K_i) (min⁻¹µM⁻¹) |
| (±)-Tranylcypromine | MAO-A | 2.3 | 101.9 | 0.1 |
| (±)-Tranylcypromine | MAO-B | 0.95 | 16 | 0.2 |
Data sourced from BPS Bioscience and Taylor & Francis.[1][6]
The inactivation efficiency (k_inact/K_i) for the racemic mixture is marginally greater for MAO-B, further supporting a slight preference for this isoform.[1] In vivo studies in rats have shown that at low doses, both enantiomers produce greater inhibition of both MAO-A and MAO-B than the racemate, with the (+)-isomer being particularly effective as an MAO inhibitor.[5]
Differential Effects of this compound Enantiomers on MAO-A vs. MAO-B
Caption: Experimental workflow for determining MAO inhibition.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of (+)- and (-)-tranylcypromine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Dilute the MAO-A and MAO-B enzymes to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a reaction mixture containing the fluorometric probe and HRP in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound enantiomers. Include wells with solvent only as a no-inhibitor control.
-
Add the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme. This step is critical for time-dependent inhibitors like this compound.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.
-
Determine the percentage of inhibition for each concentration of the this compound enantiomer relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
The enantiomers of this compound exhibit distinct inhibitory profiles against MAO-A and MAO-B. The available evidence strongly suggests that (+)-tranylcypromine is the more potent inhibitor of both isoforms, with a particularly pronounced effect on MAO-B . This stereoselectivity is clinically relevant, as the antidepressant efficacy of this compound appears to be primarily driven by the (+)-enantiomer. The greater inhibition of MAO-B by (+)-tranylcypromine may also contribute to its therapeutic utility in conditions where dopaminergic and phenylethylaminergic pathways are implicated.
For researchers and drug development professionals, a thorough understanding of these differential effects is paramount. The development of enantiomerically pure formulations of this compound could offer a more targeted therapeutic approach, potentially enhancing efficacy while minimizing off-target effects. The provided experimental protocol offers a reliable framework for further investigation into the stereoselective inhibition of MAO enzymes by this compound and its analogs, paving the way for the rational design of next-generation MAO inhibitors.
References
- This compound – Knowledge and References. Taylor & Francis. Accessed January 30, 2026.
- Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. National Institutes of Health. Accessed January 30, 2026.
- This compound Amine Oxidase Serotonin Antidepressant Action Pathway. SMPDB. Accessed January 30, 2026.
- This compound isomers and Parkinson's disease: new aspects of an old drug. National Institutes of Health. Accessed January 30, 2026.
- MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. BioAssay Systems. Accessed January 30, 2026.
- What MAO inhibitors are in clinical trials currently? Patsnap Synapse. Accessed January 30, 2026.
- Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. National Institutes of Health. Accessed January 30, 2026.
- The monoamine oxidase (MAO) inhibitor this compound enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. National Institutes of Health. Accessed January 30, 2026.
- This compound (2-PCPA) LSD1, MAO 27305. BPS Bioscience. Accessed January 30, 2026.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. This compound isomers and Parkinson's disease: new aspects of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Tranylcypromine: Operational Disposal & Safety Protocol
[2]
Executive Summary
This compound (trans-2-phenylcyclopropylamine) is a potent, non-selective monoamine oxidase inhibitor (MAOI).[1][2] In a research setting, its disposal requires strict adherence to protocols designed for acutely toxic amines .[1] Unlike standard organic waste, this compound presents specific risks regarding biological accumulation and nitrogen-based combustion byproducts.[3][1]
This guide moves beyond generic SDS statements, providing a field-validated workflow for the containment, deactivation, and destruction of this compound in laboratory environments.
Chemical Identity & Hazard Logic
To manage waste effectively, one must understand the mechanism of hazard.[1] this compound is not merely "toxic"; it is a mechanism-based enzyme inactivator.[3][1]
| Parameter | Technical Detail | Operational Implication |
| CAS Number | 155-09-9 (Free Base) 13492-01-8 (Sulfate Salt) | Verify your specific salt form; sulfate is more water-soluble, affecting spill cleanup.[1] |
| Mechanism | Irreversible MAO-A/B Inhibition | Biohazard Risk: Ingestion or absorption can lead to hypertensive crisis.[1] Trace contamination on surfaces is non-trivial.[1] |
| GHS Classification | Acute Tox. 3 (Oral/Dermal) | High Consequence: Fatal if swallowed (H300).[1][4][5] Skin contact (H311) requires immediate permeation-resistant PPE.[1] |
| Reactivity | Primary Amine / Cyclopropane Ring | The strained cyclopropane ring is chemically reactive.[3][1] Do not mix with strong oxidizers or mineral acids in waste streams.[1] |
Pre-Disposal Stabilization (Bench-Level)
The safety of the disposal chain relies on the decisions made at the bench.[1]
A. Segregation Strategy
Do not commingle this compound with general organic solvents.[1]
-
Solid Waste: Collect pure substance, contaminated weighing boats, and heavily soiled gloves in a dedicated, wide-mouth jar labeled "Toxic Solid Waste."[1]
-
Liquid Waste: Segregate into a "Nitrogen-Bearing Organic Waste" stream.[1]
-
Critical Incompatibility: Never add this compound waste to containers holding oxidizing agents (e.g., peroxides, nitric acid) or carbonyl-heavy waste (aldehydes/ketones), as amines can form unstable imines or generate heat.[1]
-
B. Containerization[1][4][6][7]
-
Material: High-density polyethylene (HDPE) or amber glass.[3][1]
-
Labeling: Must explicitly state: "this compound - Acute Toxin - MAO Inhibitor."[1][8]
Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste generators.
Figure 1: Operational workflow for the segregation and disposal of this compound waste streams.
Decontamination & Spill Response
Because this compound is a solid (often a sulfate salt) that can aerosolize, spill cleanup requires specific tactics to prevent inhalation.[1]
-
Isolation: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (powder spill) or face shield (liquid splash).[1]
-
Neutralization (Surface Decon):
-
Step 1: Cover spill with absorbent pads (liquids) or wet-wipe (solids) to prevent dust.[3][1]
-
Step 2: Clean the surface with 1N Hydrochloric Acid (HCl) followed by water.[1] Rationale: Acidifying the amine converts free base this compound into its salt form, reducing volatility and increasing solubility for removal.[1]
-
-
Verification: A UV lamp (254 nm) can sometimes detect significant residues of phenyl-containing compounds, though analytical swab testing (HPLC) is required for validation in GLP environments.[1]
Regulatory Framework (RCRA Compliance)
In the United States, this compound is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, but it is regulated based on Generator Knowledge of its toxicity.[3][1]
-
Characteristic: Toxicity (Non-RCRA listed, but meets OSHA HCS criteria for "Fatal if swallowed").[1]
-
Disposal Method: The only acceptable destruction method is Incineration with afterburners and scrubbers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5530, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. odu.edu [odu.edu]
- 8. This compound | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
